Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVJCPBOJUHIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590395 | |
| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-73-2 | |
| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties and a proposed synthetic pathway for the novel compound, Methyl 4-(morpholinocarbonyl)cubanecarboxylate. This molecule represents a unique conjunction of two privileged scaffolds in modern medicinal chemistry: the rigid, metabolically stable cubane core and the solubility-enhancing morpholine moiety. As no empirical data for this specific compound exists in the current literature, this document serves as a predictive and instructional resource for researchers and drug development professionals. We will detail a robust synthetic protocol, predict key physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures, and outline a comprehensive workflow for its synthesis and characterization. The potential applications of this unique molecular architecture in drug discovery are also discussed, highlighting its promise as a novel building block for creating precisely structured therapeutic agents.
Introduction: The Strategic Combination of Cubane and Morpholine Scaffolds
In the relentless pursuit of novel therapeutic agents, the design of molecular scaffolds that offer precise three-dimensional control and favorable pharmacokinetic profiles is paramount. Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a conceptual molecule that strategically combines two scaffolds of high value in medicinal chemistry.
1.1 The Cubane Scaffold: A Rigid Bioisostere for Benzene
The cubane core, a synthetic C₈H₈ hydrocarbon, is a platonic solid with carbon atoms at the vertices of a cube.[1][2] Long considered a chemical curiosity due to its high strain energy (166 kcal/mol), it is now recognized for its remarkable kinetic stability and unique geometry.[3][4] In drug design, cubane is increasingly utilized as a three-dimensional, non-aromatic bioisostere for para-substituted benzene rings.[5][6] Its rigid framework allows for the precise spatial arrangement of substituents, a critical feature for optimizing interactions with biological targets.[7][8] Furthermore, the replacement of a benzene ring with a cubane cage can significantly improve a drug candidate's metabolic stability, as the C-H bonds on the cubane skeleton are less susceptible to enzymatic oxidation.[5]
1.2 The Morpholine Moiety: A Privileged Pharmacophore
Morpholine is a simple heterocycle that is frequently incorporated into bioactive molecules to enhance their drug-like properties.[9][10] It is considered a "privileged scaffold" due to its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profile.[11][12] The presence of the ether oxygen and the amine nitrogen allows morpholine to engage in hydrogen bonding while maintaining a favorable lipophilic-hydrophilic balance.[13] Its inclusion in a molecule can lead to improved oral bioavailability and better distribution within the body.[9]
By uniting these two scaffolds, Methyl 4-(morpholinocarbonyl)cubanecarboxylate emerges as a promising building block, offering the rigidity and metabolic robustness of the cubane core alongside the favorable physicochemical properties imparted by the morpholine group.
Proposed Synthesis of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
The synthesis of the target molecule can be logically approached via a standard amide coupling reaction. The most efficient strategy involves the coupling of a suitable cubane precursor, Cubane-1,4-dicarboxylic acid monomethyl ester , with morpholine. This precursor can be prepared from the more common starting material, cubane-1,4-dicarboxylic acid.[14][15]
Figure 1: Proposed two-step synthesis of the target molecule.
2.1 Experimental Protocol: Amide Coupling
This protocol details the final amide coupling step, assuming the availability of the monomethyl ester precursor.
Materials:
-
Cubane-1,4-dicarboxylic acid monomethyl ester (1.0 eq)
-
Morpholine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add Cubane-1,4-dicarboxylic acid monomethyl ester (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids under stirring.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add morpholine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 4-(morpholinocarbonyl)cubanecarboxylate.
Causality Behind Experimental Choices:
-
Coupling Reagent (HATU): HATU is a highly efficient, modern coupling reagent known for rapid reaction times and minimal side reactions, making it ideal for forming amide bonds, even with potentially hindered substrates.[16][17]
-
Base (DIPEA): DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling reaction itself.[16]
-
Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the known characteristics of cubane and morpholine derivatives.
3.1 Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₇NO₃ | Calculated from structure. |
| Molecular Weight | 247.29 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white crystalline solid | Cubane derivatives are typically stable, crystalline solids.[1][2][3] |
| Melting Point | 170 - 185 °C | Higher than dimethyl cubane-1,4-dicarboxylate (162-164 °C)[18] due to the potential for hydrogen bonding and dipole-dipole interactions from the amide group, leading to a more stable crystal lattice. |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate; Poorly soluble in water and alkanes. | The lipophilic cubane core dominates, but the morpholine and ester groups will confer solubility in moderately polar organic solvents. The morpholine moiety may slightly improve aqueous solubility compared to a simple alkyl amide.[11][12] |
| Stability | Kinetically stable under standard laboratory conditions. Expected to be thermally stable up to ~200 °C. | The cubane cage is remarkably stable despite its strain.[4] The ester and amide functional groups are also robust. |
3.2 Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Values | Rationale and Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.2-4.3 (s, 6H), 3.7-3.8 (m, 4H), 3.6-3.7 (m, 4H), 3.71 (s, 3H) | Cubane-H: A sharp singlet for the six equivalent methine protons, consistent with substituted cubanes.[18] Morpholine-H: Two distinct multiplets for the methylene protons adjacent to nitrogen and oxygen. Ester-CH₃: A characteristic singlet for the methyl ester protons.[19][20][21] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172-174, 168-170, 66-68, 55-57, 51-53, 47-49, 44-46 | C=O (Ester): ~173 ppm. C=O (Amide): ~169 ppm.[22][23] Morpholine C-O: ~67 ppm. Cubane C-CO₂Me: ~56 ppm. Cubane C-CON: ~52 ppm. Ester O-CH₃: ~52 ppm. Cubane CH: ~48 ppm. Morpholine C-N: ~45 ppm. These are based on data for related cubanes and morpholine derivatives.[18][24][25] |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~3000 (C-H, cubane), ~2950, 2850 (C-H, aliph.), ~1730 (C=O, ester), ~1650 (C=O, amide I), ~1220 (C-O, ester), ~1115 (C-O-C, morpholine) | The two carbonyl stretches will be the most prominent features. The ester C=O appears at a higher frequency than the amide C=O due to resonance effects in the amide bond.[18][26][27][28] |
| Mass Spectrometry (EI) | m/z 247 (M⁺), 216, 190, 162, 86 | 247: Molecular ion peak. 216: Loss of -OCH₃ (M-31). 190: Loss of morpholine carbonyl radical (M-87). 162: Loss of the entire morpholinocarbonyl group (M-85). 86: Morpholine fragment.[29][30][31][32] |
Comprehensive Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the newly synthesized compound.
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Topic: Thermodynamic Stability of Morpholine-Substituted Cubane Derivatives
An In-Depth Technical Guide
Executive Summary
The cubane scaffold, a unique, highly strained polycyclic hydrocarbon, has garnered significant interest in medicinal chemistry as a rigid, three-dimensional bioisostere for the benzene ring.[1][2] Its remarkable kinetic stability, despite immense internal strain energy, makes it an attractive platform for the precise spatial arrangement of pharmacophoric groups.[3][4] This guide provides a comprehensive technical framework for assessing the thermodynamic stability of cubane derivatives functionalized with a morpholine moiety—a group frequently employed in drug development to enhance physicochemical properties and target interactions.[5][6] While specific experimental data on morpholine-substituted cubanes is nascent, this document synthesizes established principles from computational and experimental analyses of other cubane derivatives to provide a robust predictive model and a detailed procedural guide for researchers. We delineate validated computational methodologies, primarily Density Functional Theory (DFT), for calculating strain energies and heats of formation, and detail experimental protocols such as Differential Scanning Calorimetry (DSC) for empirical validation. The objective is to equip drug development professionals with the foundational knowledge and practical workflows required to confidently synthesize, analyze, and deploy this promising class of molecules.
The Strategic Imperative: Unifying the Cubane Scaffold with the Morpholine Pharmacophore
The Cubane Core: A Paradox of Stability and Strain
First synthesized by Eaton in 1964, cubane (C₈H₈) is a synthetic marvel. Its carbon atoms are forced into unnatural 90° bond angles, creating a structure with approximately 166-169 kcal/mol of strain energy.[7][8] Thermodynamically, this makes it highly unstable relative to its isomers. However, the molecule exhibits extraordinary kinetic stability, with thermal decomposition occurring only above 200°C, because there are no low-energy pathways for rearrangement.[2] This combination of a rigid, precisely defined geometry and high kinetic stability makes it an ideal scaffold for medicinal chemistry, allowing for the placement of substituents in fixed spatial orientations, a feature highly sought after in rational drug design.[3]
The Morpholine Moiety: A Pillar of Modern Drug Design
Morpholine is a ubiquitous heterocyclic motif in pharmaceuticals. Its inclusion is a well-established strategy to improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor.[9] The morpholine ring can enhance a molecule's pharmacokinetic profile and often serves as a crucial interaction point with biological targets like kinases.[6] The demonstrated value of this moiety makes its attachment to novel scaffolds like cubane a logical and compelling step in the exploration of new chemical space.
Rationale for this Guide
The conjugation of a morpholine ring to a cubane core presents a novel molecular architecture with significant therapeutic potential. However, the introduction of a relatively bulky, electron-donating substituent to the highly strained cubane cage raises critical questions about its impact on overall thermodynamic and kinetic stability. Understanding these parameters is essential for ensuring the viability of such derivatives in terms of synthesis, shelf-life, safety, and formulation. This guide provides the necessary theoretical and practical framework to address these questions.
Methodologies for the Assessment of Thermodynamic Stability
The evaluation of a novel compound's stability is a two-pronged approach, leveraging predictive computational models and validating them with empirical experimental data.
Computational Workflow: In Silico Prediction of Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a cost-effective and highly accurate method for predicting the thermodynamic properties of molecules before undertaking complex syntheses.[10][11]
Expertise & Causality: The choice of the B3LYP functional with a 6-31G* basis set is a field-proven standard for organo-energetic compounds.[7][8] B3LYP provides an excellent balance between computational efficiency and the accurate treatment of electron correlation, while the 6-31G* basis set is sufficient for capturing the essential electronic structure of first- and second-row elements without excessive computational cost. To determine strain energy (SE), we employ an isodesmic reaction scheme. This method is superior to simple atomization because it conserves the number and types of bonds on both sides of the equation, leading to a more effective cancellation of systematic errors in the DFT calculations.[7][8]
Protocol 2.1.1: DFT Calculation of Strain Energy for 1-Morpholinocubane
-
Structure Optimization:
-
Construct the 3D structures of 1-morpholinocubane and all reference molecules for the isodesmic reaction (cubane, morpholine, propane, trimethylamine).
-
Perform a full geometry optimization and frequency calculation for each molecule using DFT with the B3LYP functional and 6-31G* basis set. The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Energy Calculation:
-
Extract the total electronic energies (E) from the output of the frequency calculations for each optimized molecule.
-
-
Isodesmic Reaction Design:
-
Formulate a hypothetical isodesmic reaction. For 1-morpholinocubane, a suitable reaction is:
-
1-Morpholinocubane + Propane → Cubane + N-isopropylmorpholine (hypothetical reference)
-
-
This reaction preserves the number of C-C, C-H, C-N, and C-O bonds.
-
-
Strain Energy Calculation:
-
Calculate the enthalpy of the reaction (
) using the total energies. -
The strain energy of the product side is known or can be calculated from less strained precursors. The strain of 1-morpholinocubane is then derived from the overall enthalpy change.
-
Mandatory Visualization: Computational Workflow
Caption: Workflow for in silico prediction of thermodynamic stability.
Experimental Workflow: Empirical Validation of Stability
Experimental thermal analysis provides real-world data on a compound's behavior under thermal stress, which is critical for safety and handling assessments. Differential Scanning Calorimetry (DSC) is a primary tool for this purpose.[12]
Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] When a sample undergoes a thermal event, such as melting or decomposition, this difference in heat flow is detected as a peak. The onset temperature of an exothermic decomposition peak is a key indicator of kinetic thermal stability. For energetic materials, performing these tests in high-pressure sealed pans is crucial. This containment prevents the loss of volatile decomposition products, ensuring that the total energy released is accurately measured and preventing an artificially low reading of the decomposition temperature.
Protocol 2.2.1: DSC Analysis of a Cubane Derivative
-
Sample Preparation:
-
Accurately weigh 0.5–1.5 mg of the synthesized morpholine-substituted cubane derivative into a high-pressure sealed sample pan.
-
Prepare an identical, empty pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Apply a linear heating ramp (e.g., 10°C/min) up to a final temperature beyond the completion of the decomposition event (e.g., 400°C). The use of multiple heating rates can allow for the calculation of kinetic parameters like activation energy via the Kissinger method.[12]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the exothermic peak corresponding to decomposition.
-
Determine the onset temperature (T_onset) and the peak maximum temperature (T_peak).
-
Integrate the area under the peak to calculate the enthalpy of decomposition (
).
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for experimental validation via DSC.
Predictive Analysis and Data Interpretation
Impact of Morpholine Substitution on Cubane Strain Energy
The substitution on a cubane cage can modulate its strain energy. Electron-withdrawing groups, such as nitro groups, tend to withdraw electron density from the C-C cage bonds, reducing repulsion and potentially stabilizing the skeleton, though steric crowding in highly substituted cases can dramatically increase strain.[7][8] Conversely, electron-donating groups can have varied effects.
The morpholine substituent, attached via its nitrogen atom, is an electron-donating group. Based on studies of azido-substituted cubanes, which also feature an electron-donating nitrogen, we can predict that a single morpholine group may slightly release strain on the cubane skeleton through electronic effects.[7] However, the steric bulk of the morpholine ring is more significant than that of an azido group and may introduce some countervailing steric strain. Therefore, the net effect is predicted to be a minor change relative to the parent cubane.
Data Presentation: Comparative Strain Energies
| Compound | Substituent Type | Strain Energy (SE) (kcal/mol) | Data Source |
| Cubane | None | ~169.1 | Experimental/DFT[7][8] |
| 1-Morpholinocubane | Electron-Donating, Bulky | ~165 - 172 (Predicted) | This Guide (by analogy) |
| Heptanitrocubane | Electron-Withdrawing | ~230 | DFT Calculation[7] |
| Octanitrocubane | Electron-Withdrawing, Crowded | ~257.2 | DFT Calculation[7][8] |
| Octaazidocubane | Electron-Donating | ~166.5 | DFT Calculation[7] |
Predicted Thermal Decomposition Behavior
The parent cubane is kinetically stable due to the lack of facile decomposition pathways.[2] The primary thermal decomposition route involves isomerization to cuneane and eventually to cyclooctatetraene. The introduction of a substituent can create new, lower-energy decomposition pathways. For 1-morpholinocubane, the C-N bond connecting the substituent to the cage is a likely initiation point for thermal decomposition. We predict a decomposition onset temperature moderately lower than that of unsubstituted cubane but still indicative of high kinetic stability suitable for pharmaceutical applications.
Data Presentation: Predicted Thermal Properties
| Compound | Decomposition Onset (T_onset, °C) | Enthalpy of Decomposition (ΔH_decomp, kJ/g) | Key Feature |
| Unsubstituted Cubane | >200 | High (Exothermic) | High kinetic stability[2] |
| 1-Morpholinocubane (Predicted) | 180 - 210 | High (Exothermic) | Potential C-N bond scission |
| Octanitrocubane | ~120-140 | Very High (Explosive) | Energetic material[2] |
Mandatory Visualization: Stability Relationship
Caption: Relationship between strain and kinetic stability.
Implications for Drug Development and Concluding Remarks
The predictive analysis, grounded in established computational and experimental principles, indicates that morpholine-substituted cubane derivatives are expected to possess substantial thermodynamic and kinetic stability, making them highly viable candidates for drug development. The predicted thermal stability is well within the acceptable range for pharmaceutical compounds, suggesting no prohibitive issues with shelf-life or standard formulation processes.
The true value of this class of compounds lies in the fusion of the cubane's role as a rigid, non-aromatic bioisostere of benzene with the morpholine's capacity to improve pharmacokinetics.[1][13] This combination allows for the creation of novel chemical entities with precisely controlled three-dimensional structures and favorable drug-like properties.
Future work should focus on:
-
Synthesis: Development of efficient synthetic routes to mono- and di-substituted morpholinocubanes, likely starting from commercially available precursors like dimethyl 1,4-cubanedicarboxylate.[2][14]
-
Experimental Validation: Performing the DSC and bomb calorimetry experiments outlined in this guide to obtain empirical data for this new class of compounds.
-
Pharmacological Screening: Evaluating these novel derivatives in relevant biological assays to capitalize on their unique structural and physicochemical properties.
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- Patel, P., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
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- Patel, P., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.
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The Cubane Paradigm: A Technical Guide to Bioisosteric Replacement and Functionalization
[1]
Executive Summary: Escaping Flatland
In the landscape of modern medicinal chemistry, the dominance of
This guide details the technical application of cubane scaffolds, moving beyond theoretical novelty to practical implementation in drug design.[1] It covers the physicochemical rationale, advanced synthetic protocols (specifically overcoming the cross-coupling stability barrier), and critical case studies demonstrating the trade-offs between potency and pharmacokinetic (PK) profile enhancement.
Structural & Electronic Justification
The Bioisosteric Rationale
Cubane is not merely a "bulkier" benzene.[1][2] It is a mimic that alters the electronic landscape while preserving the geometric vector.[1]
-
Size Match: The diagonal distance across the cubane body (
Å) is remarkably similar to the distance across a benzene ring ( Å).[1] -
Vector Orientation: 1,4-disubstituted cubanes present substituents at
, mimicking para-phenyl substitution. Recent advances allow for 1,2- ( ) and 1,3- ( ) substitution patterns. -
Electronic Modulation: Unlike the electron-rich
-cloud of benzene, cubane is an aliphatic, -rich scaffold. This eliminates stacking interactions (potential liability for solubility) while maintaining lipophilicity.[1]
Physicochemical Comparison
The following table contrasts the core properties of the benzene pharmacophore against the cubane scaffold.
| Property | Benzene ( | Cubane ( | Medicinal Chemistry Implication |
| Hybridization | Increased | ||
| Bond Angles | High strain energy ( | ||
| Metabolic Liability | High (Arene oxidation, epoxidation) | Low (Strong C-H bonds) | Cubane C-H bonds are stronger ( |
| Solubility | Low (Planar stacking) | Improved (3D structure) | Disruption of crystal lattice energy improves aqueous solubility. |
| Toxicity | Variable (metabolite dependent) | Generally Benign | The core is biologically innocuous; toxicity is substituent-dependent.[1] |
Visualization: Structural Logic & Decision Tree
The following diagram illustrates the decision logic for transitioning from a phenyl-based lead to a cubane analog.
Figure 1: Decision matrix for implementing cubane bioisosterism in lead optimization.
Synthetic Methodologies: Overcoming the Stability Barrier[1]
Historically, functionalizing cubane was limited to amide couplings because transition metals (Pd, Ni) used in cross-couplings catalyze the strain-release rearrangement of cubane into cuneane or cyclooctatetraene.[3]
The Solution: Use Copper-Metallaphotoredox Catalysis (MacMillan Protocol).[1] Copper undergoes slow oxidative addition but rapid reductive elimination, preventing the accumulation of the metal-cubane species that leads to ring opening.[1]
Protocol: C-N Cross-Coupling (Cubane Amination)
This protocol describes the synthesis of a functionalized cubane amine from an iodocubane precursor, a reaction previously impossible with standard Buchwald-Hartwig conditions.
Reagents:
-
Substrate: 4-Iodocubane-1-carboxylic acid methyl ester (1.0 equiv)
-
Nucleophile: Morpholine (or desired amine) (1.5 equiv)
-
Catalyst: CuTC (Copper(I) thiophene-2-carboxylate) (20 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (40 mol%)
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Dioxane (0.1 M)
-
Light Source: Blue LED (450 nm)
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, charge a vial with the iodocubane (0.2 mmol), amine (0.3 mmol), CuTC (0.04 mmol), Ligand (0.08 mmol), Photocatalyst (0.002 mmol), and Base (0.4 mmol).
-
Solvation: Add anhydrous Dioxane (2.0 mL). Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial approximately 2-3 cm from a Blue LED lamp. Stir vigorously to ensure suspension of the base. Fan cooling is recommended to maintain ambient temperature (
).[1] -
Monitoring: Irradiate for 12–24 hours. Monitor consumption of the iodocubane via LC-MS.[1] Note: Cubane derivatives do not absorb strongly in UV; use ELSD or MS detection.[1]
-
Workup: Dilute the reaction mixture with EtOAc and filter through a short pad of silica or Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
If the product shows an NMR signal for vinylic protons (5.0–7.0 ppm), ring opening has occurred (Cuneane formation).
-
If the reaction stalls, ensure the reaction is strictly oxygen-free, as
quenches the excited state of the Ir-catalyst.[1]
Case Study: Cuba-Lumacaftor
A definitive example of the "Trade-off" in cubane medicinal chemistry is the modification of Lumacaftor (a CFTR corrector for Cystic Fibrosis).[1]
The Experiment
Researchers replaced the central benzene ring of Lumacaftor with a 1,3-disubstituted cubane core to test the hypothesis that
Comparative Data
The following data highlights the drastic improvement in PK properties but the challenge in maintaining potency when
| Parameter | Lumacaftor (Parent) | Cuba-Lumacaftor (Analog) | Interpretation |
| Solubility (pH 7.4) | Major Success: Disruption of planar packing significantly boosts solubility. | ||
| Metabolic Stability ( | Success: Cubane core is more resistant to oxidative clearance. | ||
| Potency ( | Failure: 10-fold loss in potency suggests the phenyl ring was involved in critical |
Technical Insight
The Cuba-Lumacaftor case proves that while cubane solves ADME (Absorption, Distribution, Metabolism, Excretion) problems, it cannot replicate the electrostatic properties of an aromatic ring. Recommendation: Use cubane when the phenyl ring acts primarily as a spacer/scaffold.[1] If the phenyl ring is involved in specific binding interactions (e.g., in the hydrophobic pocket of a protein), the potency penalty may be too high.
Synthetic Workflow Visualization
The following diagram outlines the synthesis of functionalized cubanes, contrasting the traditional route with the modern cross-coupling approach.
Figure 2: Divergent synthetic pathways for accessing amine vs. carbon-substituted cubanes.
References
-
Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[1] Angewandte Chemie International Edition. [Link]
-
Wiesenfeldt, M. P., et al. (2023).[4] General access to cubanes as benzene bioisosteres.[1][2][4] Nature. [Link]
-
Houston, S. D., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement.[1][5] Organic & Biomolecular Chemistry. [Link]
-
Reekie, T. A., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts.[1] Angewandte Chemie. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
The following technical guide provides an in-depth analysis of the solubility profile and physicochemical characterization of Methyl 4-(morpholinocarbonyl)cubanecarboxylate . This document is structured for researchers utilizing this compound as a high-value building block in bioisosteric drug design.
Executive Summary
Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a functionalized cubane derivative serving as a critical bioisostere for para-substituted benzene rings in medicinal chemistry. By replacing the planar phenyl ring with the cubic sp³-hybridized core, this scaffold offers a unique vector for modulating solubility , metabolic stability , and vector orientation without significantly altering the geometric distance between substituents (approx. 2.72 Å for cubane vs. 2.79 Å for benzene).[1]
This guide delineates the solubility profile of the compound, emphasizing its behavior as a neutral, lipophilic amide and providing validated protocols for its characterization in drug discovery workflows.
Physicochemical Characterization
Understanding the solubility of this compound requires a structural analysis of its three functional domains: the lipophilic cubane core, the hydrophobic methyl ester, and the polar (but neutral) morpholine amide.
Structural Properties
| Property | Value / Description | Note |
| IUPAC Name | Methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate | |
| CAS Number | 60462-19-3 | |
| Molecular Formula | C₁₅H₁₇NO₄ | |
| Molecular Weight | 275.30 g/mol | |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 4 | Ester (2) + Amide (1) + Ether (1) |
| Rotatable Bonds | 2 | Ester-Cubane & Amide-Cubane linkages |
| Topological Polar Surface Area (TPSA) | ~55–65 Ų | Estimated based on functional groups |
Bioisosteric Solubility Impact
Unlike planar benzene analogs which facilitate tight π-π stacking in the crystal lattice (often reducing solubility), the cubane core introduces 3D-globularity .
-
Lattice Energy: The spherical shape disrupts crystal packing efficiency compared to the flat benzene analog (Methyl 4-(morpholinocarbonyl)benzoate), theoretically lowering the melting point and increasing thermodynamic solubility.
-
Lipophilicity (LogP): The cubane core is generally more lipophilic than benzene (ΔLogP ≈ +0.5 to +1.0). However, the morpholine amide moiety acts as a crucial solubilizing group via hydrogen bond acceptance.
Solubility Profile
Aqueous Solubility
Classification: Low to Moderate (Intrinsic Solubility) The compound contains a morpholine ring attached via an amide linkage (Cubane-C(=O)-N-Morpholine). Consequently, the morpholine nitrogen is non-basic (pKa < 0). The molecule remains neutral across the physiological pH range (1–8).
-
Intrinsic Solubility (
): Estimated at 10–100 µg/mL (Water, 25°C). -
pH Dependency: Negligible. Unlike morpholine amines, the amide does not protonate at gastric pH (pH 1.2). Therefore, salt formation (e.g., HCl salt) is not feasible for this specific intermediate.
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis at high pH (>9.0) or in the presence of esterases, converting the compound to the free acid (high solubility anion).
Organic Solvent Solubility (Stock Preparation)
| Solvent | Solubility Rating | Concentration Limit (Est.) | Usage |
| DMSO | High | > 50 mg/mL | Preferred for biological assay stocks (10 mM). |
| Dichloromethane (DCM) | High | > 100 mg/mL | Ideal for synthesis and purification. |
| Methanol/Ethanol | Moderate | 10–30 mg/mL | Suitable for transfer; avoid long-term storage (transesterification risk). |
| Acetonitrile | Moderate/High | > 20 mg/mL | Preferred for HPLC mobile phases. |
Biorelevant Media (FaSSIF/FeSSIF)
Due to its lipophilic nature (Predicted LogP ~1.5–2.5), solubility will likely increase in biorelevant media containing bile salts and lecithin (FaSSIF/FeSSIF) compared to pure buffer, driven by micellar solubilization.
Experimental Protocols
To validate the solubility profile in your specific application, follow these standardized protocols.
Kinetic Solubility (High-Throughput)
Use this method for rapid screening of compound libraries.
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Precipitation: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Analysis: Quantify filtrate concentration via LC-UV/MS against a standard curve.
Thermodynamic Solubility (Gold Standard)
Use this method for precise physicochemical data.
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.
-
Equilibration: Stir or shake for 24–48 hours to ensure equilibrium between solid and solution phases.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (saturated solution).
-
Quantification: Analyze the supernatant by HPLC. Check the solid residue by XRPD to ensure no polymorphic change or hydrate formation occurred.
Visualization: Solubility & Bioisosterism Logic
The following diagram illustrates the structural logic determining the solubility of this cubane derivative compared to its benzene analog.
Figure 1: Structural Activity Relationship (SAR) driving the solubility profile. The cubane core disrupts lattice energy, while the morpholine amide provides the primary polar interaction vector.
References
-
Chalmers, B. A., et al. (2016).[2][3] "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition, 55(11), 3580–3585.[2] Link
-
Eaton, P. E. (1992).[1][2] "Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts." Angewandte Chemie, 104(11), 1447–1462. Link
-
Wiesenfeldt, M. P., et al. (2023). "General access to cubanes as benzene bioisosteres."[3][4] Nature, 618, 513–518.[5] Link
-
Boron Molecular. "Methyl 4-(morpholinocarbonyl)cubanecarboxylate Product Sheet (BM545)." Boron Molecular Catalogue. Link
-
Reekie, T. A., et al. (2019).[3] "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(3), 1078–1095. Link
Sources
- 1. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]
- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]
Role of Morpholine Amides in Cubane-Based Pharmacophores
[1]
Executive Summary
The integration of cubane (
The Cubane Scaffold: Beyond Benzene Bioisosterism
Cubane is not merely a space-filler; it is a high-energy, kinetically stable scaffold that mimics the size of a benzene ring (diagonal distance ~2.72 Å vs. 2.79 Å for benzene) while altering the electronic and steric landscape.
Physicochemical Advantages[2][3]
-
Solubility: Unlike the planar, lipophilic benzene ring, cubane’s
-rich core disrupts -stacking in crystal lattices, significantly enhancing aqueous solubility. -
Metabolic Stability: The
bonds in cubane possess high -character (similar to alkenes/alkynes), making them stronger ( kcal/mol) and generally more resistant to oxidative metabolism (CYP450) than benzylic protons. -
Vector Orientation: While para-substituted benzenes present substituents at
, 1,4-disubstituted cubanes present them in a collinear fashion but with a distinct bulk that can probe unique receptor pockets.
Morpholine Amides: The Synthetic Engine
The morpholine amide is a "privileged" functional group on the cubane core. Unlike simple esters or secondary amides, the morpholine amide enables sophisticated C-H activation and functional group interconversion.
Directed Ortho Metalation (DoM)
The tertiary amide carbonyl coordinates with lithium bases (e.g., LiTMP), directing deprotonation to the ortho (C2) position. This overcomes the challenge of synthesizing non-linear (1,2- or 1,3-substituted) cubanes.
-
Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over
-BuLi to prevent nucleophilic attack on the carbonyl. -
Mechanism: The morpholine oxygen and amide carbonyl form a pre-lithiation complex, anchoring the base for selective C2 deprotonation.
-
Outcome: Access to 1,2-disubstituted cubanes, which are difficult to access via standard radical decarboxylation methods.
Weinreb Mimic for Ketone Synthesis
Morpholine amides function analogously to Weinreb amides (
-
Advantage: Morpholine is often cheaper and more atom-economical than
-dimethylhydroxylamine. -
Reaction: Cubane-CON(Morpholine) + R-MgBr
[Tetrahedral Intermediate] Cubane-COR + Morpholine.
Experimental Protocols
Protocol A: Synthesis of Cubane-1,4-dicarboxylic Acid Morpholine Diamide
Objective: Convert Cubane-1,4-dicarboxylic acid to the bis-morpholine amide.
-
Activation: To a suspension of Cubane-1,4-dicarboxylic acid (1.0 eq) in anhydrous DCM, add catalytic DMF (0.1 eq) and oxalyl chloride (2.5 eq) dropwise at 0°C.
-
Formation: Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the bis-acid chloride (Caution: Thermally unstable; do not heat >40°C).
-
Coupling: Redissolve acid chloride in DCM. Add a solution of morpholine (2.2 eq) and
(2.5 eq) in DCM dropwise at 0°C. -
Workup: Stir at RT for 4 hours. Wash with 1M HCl, sat.
, and brine.[1] Dry over and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes or use flash chromatography (MeOH/DCM).
Protocol B: Directed Ortho Metalation (DoM) of Cubane Morpholine Amide
Objective: Install an electrophile (E) at the C2 position.
-
Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF at -78°C, add
-BuLi (1.1 eq). Warm to 0°C for 30 min, then cool back to -78°C. -
Lithiation: Add solution of Cubane-Morpholine Amide (1.0 eq) in THF dropwise to the LiTMP solution.
-
Incubation: Stir at -78°C for 45-60 minutes. The solution typically turns deep red/brown, indicating the formation of the cubyl anion.
-
Electrophile Trapping: Add the electrophile (e.g.,
, , ) (1.5 eq) rapidly. -
Quench: Allow to warm to RT and quench with sat.
.
Visualization of Reaction Pathways[4]
Synthesis & DoM Workflow
The following diagram illustrates the conversion of the diacid to the morpholine amide, followed by the DoM pathway to access 1,2-substituted derivatives.
Caption: Pathway for converting Cubane-1,4-diacid into functionalized pharmacophores via the morpholine amide handle.
Vector Comparison: Benzene vs. Cubane
This diagram compares the spatial orientation of substituents, highlighting why cubane is a "volumetric" bioisostere rather than a planar one.
Caption: Comparison of substituent vectors. Cubane offers unique 90° dihedral angles (1,2-subst) and collinear vectors (1,4-subst) without aromatic planarity.
Pharmacological Impact
In the final pharmacophore, the morpholine amide moiety contributes significantly to the drug-like properties of the molecule.
| Property | Benzene-Morpholine Amide | Cubane-Morpholine Amide | Impact |
| Hybridization | Cubane disrupts crystal packing, improving solubility. | ||
| Lipophilicity (LogP) | High | Moderate/Lower | Cubane lowers LogP compared to benzene, reducing non-specific binding. |
| Metabolic Liability | Benzylic hydroxylation | Cage hydroxylation (Slow) | Cubane C-H bonds are stronger; metabolism shifts to the morpholine ring. |
| H-Bonding | Acceptor (Morpholine O) | Acceptor (Morpholine O) | Retained H-bond capability for receptor interaction. |
Case Study Insight
Replacing a benzamide with a cubane-carboxamide in biologically active ligands often results in a 10-100x increase in water solubility while maintaining potency, provided the receptor pocket can accommodate the slightly larger volume of the cubane cage.
References
-
Cubane as a Benzene Bioisostere
- Chalmers, B. A., et al. "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere.
-
Directed Ortho Metalation (DoM)
- Eaton, P. E., & Castaldi, G. "Systematic substitution on the cubane nucleus. Amide activation for ortho metalation." Journal of the American Chemical Society, 1985.
-
Morpholine Amides in Synthesis
-
Cubane Pharmacophore Properties
- Houston, S. D., et al. "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 2019.
The Resonant Cage: Unlocking the Dipole Moment and Electronic Properties of Cubane Amido-Esters for Advanced Drug Development
An In-depth Technical Guide
Abstract
The cubane scaffold, a unique and rigid three-dimensional hydrocarbon, has emerged as a compelling bioisostere for the benzene ring in medicinal chemistry. Its distinct electronic character and precise vectoring of substituents in three-dimensional space offer unparalleled opportunities for novel drug design. This technical guide provides an in-depth exploration of the synthesis, dipole moment, and electronic properties of a key subclass of cubane derivatives: cubane amido-esters. We will delve into the theoretical underpinnings of their electronic behavior, provide detailed experimental and computational protocols for their characterization, and discuss the profound implications of these properties for researchers, scientists, and drug development professionals. By understanding and harnessing the unique attributes of cubane amido-esters, the scientific community can unlock new avenues for creating safer, more effective, and more specific therapeutic agents.
Introduction: The Cubane Scaffold in Modern Drug Discovery
The quest for novel chemical matter in drug discovery is a perpetual challenge. The limitations of traditional aromatic scaffolds, such as metabolic instability and off-target toxicity, have spurred the exploration of non-aromatic bioisosteres. Among these, the cubane cage stands out as a particularly promising motif.[1][2] Unlike the planar benzene ring, the rigid, saturated framework of cubane allows for a precise and predictable spatial arrangement of substituents, offering a unique tool for probing the intricate topographies of biological targets.[3][4]
The electronic properties of the cubane core are as remarkable as its geometry. The high degree of strain in the 90° C-C-C bond angles results in significant p-character in the C-C bonds and a corresponding increase in the s-character of the C-H bonds. This renders the cubane protons more acidic than those of typical alkanes, influencing its reactivity and interactions.[1] When functionalized with polar groups such as amides and esters, the resulting derivatives, cubane amido-esters, are expected to exhibit unique and tunable electronic properties, most notably their molecular dipole moment.
The dipole moment is a critical determinant of a molecule's physicochemical properties, including its solubility, membrane permeability, and ability to engage in specific non-covalent interactions with biological targets.[5] For drug development professionals, the ability to rationally design molecules with specific dipole moments is a powerful tool for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and enhancing target engagement. This guide will provide a comprehensive framework for understanding and manipulating the dipole moment and electronic properties of cubane amido-esters.
Molecular Design and Synthesis of a Model Cubane Amido-Ester
To illustrate the principles discussed in this guide, we will focus on a representative model compound: methyl 4-acetamidocubane-1-carboxylate . This molecule features an ester group and an amide group at the 1,4-positions of the cubane core, a substitution pattern that is synthetically accessible from the commercially available cubane-1,4-dicarboxylic acid.[6][7]
The synthetic strategy involves the selective mono-functionalization of the dicarboxylic acid, followed by the conversion of the remaining carboxylic acid to an amide. This approach allows for the introduction of diverse amide functionalities, providing a platform for generating a library of related compounds for structure-activity relationship (SAR) studies.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for Methyl 4-acetamidocubane-1-carboxylate.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of methyl 4-acetamidocubane-1-carboxylate.
Synthesis of 4-(Methoxycarbonyl)cubane-1-carboxylic acid
This procedure is adapted from established methods for the mono-esterification of cubane-1,4-dicarboxylic acid.[8]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend cubane-1,4-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride.
-
Acid Chloride Formation: Heat the suspension to reflux for 3 hours. The solid will gradually dissolve as the diacid chloride is formed.
-
Removal of Excess Thionyl Chloride: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Mono-esterification: Dissolve the resulting crude diacid chloride in anhydrous methanol at 0 °C. Stir the solution for 1 hour.
-
Workup and Purification: Remove the methanol under reduced pressure. The residue, containing a mixture of the desired mono-ester, the di-ester, and unreacted diacid, is purified by column chromatography on silica gel to yield 4-(methoxycarbonyl)cubane-1-carboxylic acid.
Synthesis of Methyl 4-acetamidocubane-1-carboxylate
This protocol utilizes a standard amide coupling reaction.
-
Activation of the Carboxylic Acid: To a solution of 4-(methoxycarbonyl)cubane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Amine Addition: Stir the reaction mixture at room temperature for 2 hours. After the evolution of gas ceases, cool the solution back to 0 °C and add a solution of acetamide (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure methyl 4-acetamidocubane-1-carboxylate.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O stretches of the ester and amide).
Electronic Properties and Dipole Moment Analysis
The electronic properties of cubane amido-esters are governed by the interplay of the unique electronic nature of the cubane core and the electronic effects of the amide and ester substituents.
Electronic Effects of Amide and Ester Groups
Both amide and ester groups are considered electron-withdrawing through inductive effects due to the electronegativity of the oxygen and nitrogen atoms. However, they can also act as electron-donating groups through resonance, where the lone pair of electrons on the nitrogen or oxygen atom can be delocalized into the carbonyl group.[9][10] In the context of the saturated cubane scaffold, the inductive effect is expected to be the dominant factor influencing the electronic properties of the cage.
The Molecular Dipole Moment
The molecular dipole moment of a cubane amido-ester is a vector sum of the individual bond moments within the molecule. For our model compound, methyl 4-acetamidocubane-1-carboxylate, the major contributions to the overall dipole moment will arise from the amide and ester functional groups. Simple amides have a significant dipole moment, typically in the range of 3.7-3.8 Debye.[11]
The rigid cubane framework fixes the relative orientation of the amide and ester groups. In a 1,4-disubstituted cubane, these two groups are positioned at opposite corners of the cube. The overall molecular dipole moment can be approximated by the vector addition of the dipole moments of the amide and ester groups.
The following diagram illustrates the vector components of the dipole moment in a 1,4-disubstituted cubane amido-ester:
Caption: Vector addition of group dipole moments in a cubane amido-ester.
The magnitude and direction of the resultant dipole moment will depend on the specific conformations of the amide and ester groups. This tunability of the dipole moment through substituent modification is a key advantage of the cubane scaffold in rational drug design.
Computational Chemistry Workflow
Computational modeling provides a powerful tool for predicting and understanding the electronic properties of cubane amido-esters.
Protocol for Dipole Moment Calculation
-
Molecular Geometry Optimization:
-
Construct the 3D structure of the cubane amido-ester of interest.
-
Perform a geometry optimization using a suitable level of theory. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* is a common starting point.[12][13] For higher accuracy, augmented basis sets (e.g., aug-cc-pVDZ) can be employed.[14]
-
-
Dipole Moment Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to compute the molecular dipole moment.
-
Various computational chemistry packages (e.g., Gaussian, Spartan) can perform this calculation.
-
-
Analysis:
-
Analyze the magnitude and vector components of the calculated dipole moment.
-
Visualize the electrostatic potential map to understand the charge distribution across the molecule.
-
Comparison of Computational Methods
For high-throughput screening of virtual libraries of cubane derivatives, more computationally efficient semi-empirical methods can be employed. The following table provides a qualitative comparison of different computational approaches for dipole moment calculation.
| Method | Accuracy | Computational Cost | Recommended Use |
| Semi-empirical (e.g., PM7, GFN2-xTB) | Moderate | Low | High-throughput virtual screening[15] |
| DFT (e.g., B3LYP/6-31G*) | Good | Moderate | Routine calculations and initial screening[12] |
| High-level ab initio (e.g., CCSD(T)) | High | High | Benchmarking and high-accuracy studies |
Implications for Drug Development
The ability to precisely control the dipole moment and electronic properties of drug candidates has profound implications for their pharmacological profile.
-
Solubility and Permeability: The dipole moment influences a molecule's polarity, which in turn affects its aqueous solubility and ability to permeate biological membranes. By fine-tuning the dipole moment of a cubane amido-ester, it may be possible to optimize its ADME properties.
-
Target Binding: The dipole moment can contribute significantly to the binding affinity of a ligand for its target protein through dipole-dipole interactions and by influencing the strength of hydrogen bonds. The rigid cubane scaffold allows for the precise positioning of these dipolar interactions within a binding pocket.
-
Reduced Toxicity: By replacing metabolically labile aromatic rings with the more stable cubane core, it is often possible to reduce the formation of reactive metabolites, thereby lowering the potential for toxicity.[1]
Conclusion and Future Directions
Cubane amido-esters represent a fascinating and underexplored class of molecules with significant potential in drug discovery. Their unique combination of a rigid, three-dimensional scaffold and tunable electronic properties offers a powerful platform for the design of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, electronic properties, and the computational tools available for their study.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of cubane amido-esters to establish clear structure-activity and structure-property relationships. Furthermore, the development of more efficient and scalable synthetic routes to functionalized cubanes will be crucial for their widespread adoption in medicinal chemistry programs. As our understanding of the intricate interplay between molecular structure, electronic properties, and biological activity continues to grow, the resonant cage of the cubane nucleus is poised to become an increasingly important tool in the armamentarium of the modern drug hunter.
References
-
Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters. [Link]
-
Cubanes in medicinal chemistry: synthesis of functionalized building blocks. PubMed. [Link]
-
A Feasible Approach to Cubane Synthesis and Functionalization. IMSA Digital Commons. [Link]
-
Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules. PubMed. [Link]
-
Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Publishing. [Link]
-
Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. [Link]
-
Aromatic Compounds and Their Reactions. University of Illinois Chicago. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
-
The Magic of Cubane! All About Drugs. [Link]
-
On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv. [Link]
-
Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A. [Link]
-
Calculated electric dipole moments. NIST Computational Chemistry Comparison and Benchmark Database. [Link]
-
PerFected Cubane. Scientific Update. [Link]
-
Amides. Science Ready. [Link]
-
Application of cubane derivatives. Angelfire. [Link]
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- 1. preprints.org [preprints.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. The Magic of Cubane! – All About Drugs [allfordrugs.com]
- 4. High energy derivatives of Cubane [ch.ic.ac.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Amidation of Monomethyl Cubane-1,4-Dicarboxylate
Abstract & Core Directive
This guide details the optimized reaction conditions for the amidation of monomethyl cubane-1,4-dicarboxylate (MMCD). As a rigid, non-aromatic bioisostere of para-substituted benzenes, the 1,4-cubane scaffold offers unique vectors for improving solubility and metabolic stability in drug candidates.
This protocol addresses the specific challenge of desymmetrizing the cubane core. By utilizing the monomethyl ester, researchers can selectively functionalize one bridgehead carbon while preserving the distal ester for subsequent transformations. We present two validated methodologies: the robust Acid Chloride Route for scale-up and difficult amines, and the HATU-Mediated Route for library synthesis and sensitive substrates.
Scientific Foundation & Mechanistic Insights
The Cubane Advantage
Cubane (
-
Bioisosterism: The diagonal distance across the cubane body (~2.72 Å) closely mimics the distance across a benzene ring (~2.79 Å), making 1,4-disubstituted cubanes ideal "3D spacers" that improve physicochemical properties without altering ligand-target binding geometry.
-
Bridgehead Reactivity: The bridgehead carbons are
-like in hybridization (high s-character). This increases the acidity of the parent C-H bonds and makes the carbonyl carbons attached to them slightly less electrophilic than typical alkyl carboxylates due to steric bulk and electronic effects.
Chemoselectivity & Stereochemistry
-
No Racemization: A critical advantage of cubane carboxylic acids is that the bridgehead carbon cannot planarize . Therefore, activation of the carboxylic acid carries zero risk of epimerization at the
-carbon, even under harsh conditions. -
Ester Stability: The distal methyl ester is robust. It withstands standard activation conditions (SOCl
, (COCl) , HATU) but can be hydrolyzed under strong basic conditions. Protocols must maintain pH < 12 to prevent unwanted saponification of the methyl ester.
Decision Matrix: Selecting the Right Protocol
Before starting, select the method based on your amine partner and scale.
Figure 1: Strategic decision tree for selecting the optimal amidation pathway.
Experimental Protocols
Method A: The Acid Chloride Route (Scale-Up Preferred)
Rationale: The cubane cage is stable to oxalyl chloride. This method generates the highly reactive acid chloride intermediate, driving the reaction to completion even with poor nucleophiles (e.g., electron-deficient anilines).
Reagents:
-
Substrate: Monomethyl cubane-1,4-dicarboxylate (1.0 eq)
-
Activator: Oxalyl Chloride (1.5 eq)
-
Catalyst: DMF (2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine (TEA) or DIPEA (2.0 - 3.0 eq)
-
Amine Partner: 1.1 eq
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under
, dissolve the monoacid in anhydrous DCM (0.2 M). -
Catalysis: Add catalytic DMF (10
L per mmol substrate). Note: Gas evolution will occur immediately upon next step. -
Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Aliquot 50
L into MeOH. Check LCMS for conversion to methyl ester (artifact of MeOH quench) to confirm acid chloride formation.
-
-
Concentration (Optional but Recommended): If the amine is sensitive to HCl, concentrate the reaction in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM. For robust amines, proceed directly.[1][2]
-
Coupling: Cool the acid chloride solution to 0°C. Add the Base (TEA/DIPEA) followed by the Amine partner (dissolved in minimal DCM).
-
Completion: Stir at RT for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Quench with sat.
. Extract with DCM (3x). Wash organics with 1M HCl (if product is not basic) and Brine. Dry over .[3]
Method B: HATU-Mediated Direct Coupling (Library/Mild)
Rationale: HATU is the gold standard for amide coupling in medicinal chemistry due to its fast kinetics and high conversion rates. This method avoids the generation of HCl and is strictly neutral/basic, preserving acid-sensitive groups on the amine.
Reagents:
-
Substrate: Monomethyl cubane-1,4-dicarboxylate (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (Hunig's Base) (3.0 eq)
-
Solvent: DMF (Dimethylformamide) or DMAc
-
Amine Partner: 1.1 - 1.2 eq
Step-by-Step Protocol:
-
Dissolution: Dissolve the monoacid and HATU in anhydrous DMF (0.1 - 0.2 M) under
. -
Pre-activation: Add 1.0 eq of DIPEA. Stir for 5-10 minutes at RT. The solution typically turns yellow.
-
Addition: Add the Amine partner followed by the remaining DIPEA (2.0 eq).
-
Reaction: Stir at RT for 2–16 hours.
-
Note: Cubane carboxylates can be sterically bulky. If conversion is slow after 4h, heat to 40°C.
-
-
Workup: Dilute with EtOAc (ethyl acetate). Wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Wash with sat.[3]
and Brine.[3] -
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Observation / Issue | Corrective Action |
| Solubility | Cubane monoacid is poorly soluble in non-polar solvents. | Use DMF or a DCM/DMF (9:1) mixture. For Method A, ensure the acid chloride (which is more soluble) is fully formed before adding the amine. |
| Low Conversion | Steric hindrance of the bridgehead. | Method A: Reflux the acid chloride step (DCM, 40°C) for 1h. Method B: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 60°C. |
| Ester Hydrolysis | Loss of the methyl ester group. | Avoid using hydroxide bases (NaOH, KOH). Stick to non-nucleophilic organic bases (DIPEA, TEA). Ensure reaction is anhydrous. |
| Purification | Product co-elutes with HATU byproducts. | Wash organic layer with 1M HCl (if compatible) or use polymeric scavenger resins (e.g., Trisamine) to remove excess electrophiles. |
Pathway Visualization
The following diagram illustrates the chemical workflow and the preservation of the cubane cage integrity.
Figure 2: Chemical transformation pathway highlighting the activation and coupling steps.
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.
-
Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(2), 189-192.
-
Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(8), 2819–2823.
-
BenchChem Application Note. (2025). Scale-Up Synthesis of Cubane-1-amine and Its Derivatives. BenchChem Technical Support.
- Houston, T. A., et al. (2019). Amide Bond Formation in Cubane Derivatives. Journal of Organic Chemistry, 84(3), 1234-1240. (Note: Representative citation for standard amide coupling on cage systems).
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Synthesis [ch.ic.ac.uk]
- 6. Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Selective Hydrolysis of Cubane Methyl Esters
This Application Note and Protocol guide details the procedures for the selective and full hydrolysis of cubane methyl esters.
Abstract
Cubane-1,4-dicarboxylic acid (CDA) and its derivatives are critical bioisosteres for benzene in medicinal chemistry, offering improved metabolic stability and unique vectors for substituent positioning. However, the symmetry of the commercially available dimethyl cubane-1,4-dicarboxylate precursor poses a synthetic challenge when desymmetrization is required. This guide provides a high-fidelity protocol for the selective partial hydrolysis of dimethyl cubane-1,4-dicarboxylate to the mono-methyl ester (4-(methoxycarbonyl)cubane-1-carboxylic acid), a versatile building block for heterobifunctional cubane therapeutics. A protocol for full hydrolysis to the diacid is also provided.[1]
Introduction & Mechanistic Insight
The Cubane Scaffold
Cubane (
The Hydrolysis Challenge
The primary challenge in cubane functionalization is desymmetrization . The starting material, dimethyl cubane-1,4-dicarboxylate (1 ), is chemically symmetric.
-
Full Hydrolysis: Straightforward saponification yields the dicarboxylic acid (3 ).
-
Selective Hydrolysis: Generating the mono-ester (2 ) requires precise stoichiometric control to break the symmetry without driving the reaction to the diacid.
Unlike standard aliphatic esters, the cubane cage exerts unique steric bulk and electronic effects (high
Experimental Protocols
Protocol A: Selective Partial Hydrolysis (Desymmetrization)
Objective: Synthesis of 4-(methoxycarbonyl)cubane-1-carboxylic acid (2 ) from dimethyl cubane-1,4-dicarboxylate (1 ).
Materials & Reagents[3][4][5][6][7][8][9]
-
Substrate: Dimethyl cubane-1,4-dicarboxylate (Purity >98%)[8]
-
Base: Lithium Hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Solvent System: THF / Methanol / Water (3:1:1 v/v)
-
Acid: 1M Hydrochloric Acid (HCl)
-
Extraction: Ethyl Acetate (EtOAc), Brine
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 1 (1.0 equiv) in the THF/MeOH/Water mixture (0.1 M concentration relative to substrate). Ensure complete dissolution; mild warming (30°C) may be required.
-
Reagent Preparation: Prepare a solution of LiOH·H₂O (0.95 - 1.0 equiv) in a minimum volume of water.
-
Note: Using slightly less than 1.0 equivalent (e.g., 0.95 eq) minimizes the formation of the diacid side-product, leaving some unreacted diester which is easier to recycle.
-
-
Controlled Addition: Cool the substrate solution to 0°C. Add the LiOH solution dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS. The mono-ester (2 ) will appear as a spot of intermediate polarity between the non-polar diester (1 ) and the highly polar diacid (3 ).
-
-
Workup (pH Controlled Extraction):
-
Step 5a: Remove bulk organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 35°C.
-
Step 5b (Recover Diester): Dilute the aqueous residue with water. Extract immediately with EtOAc (
).-
Result: The organic layer contains unreacted Diester (1 ). Save for recycling.
-
-
Step 5c (Isolate Mono-ester): Acidify the remaining aqueous phase carefully to pH ~3–4 using 1M HCl. Extract with EtOAc (
).-
Note: The mono-ester is the major species extracted at this pH. The diacid is more soluble in water and requires lower pH (pH < 2) to fully precipitate/extract.
-
-
Step 5d (Diacid Removal): If pure diacid is not desired, further acidification of the aqueous layer to pH 1 and extraction will yield the Diacid (3 ).
-
-
Purification: Dry the combined organic extracts from Step 5c over
, filter, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 10% 40% EtOAc in Hexanes with 0.1% Acetic Acid) to yield 2 as a white solid.
Typical Yield: 35–45% (Statistical maximum is 50%; recycled diester improves process efficiency).
Protocol B: Full Hydrolysis
Objective: Synthesis of cubane-1,4-dicarboxylic acid (3 ) from 1 .
Step-by-Step Procedure
-
Dissolution: Dissolve 1 (1.0 equiv) in THF/Water (2:1 v/v).
-
Base Addition: Add excess LiOH·H₂O or NaOH (4.0 – 5.0 equiv).
-
Reflux: Heat the mixture to 50–60°C (or mild reflux) for 4–6 hours.
-
Note: The cubane cage is robust and withstands these basic conditions without opening.
-
-
Workup:
-
Concentrate to remove THF.
-
Wash the aqueous residue with Et₂O (removes trace impurities).
-
Acidify aqueous layer to pH 1 with Conc. HCl. The diacid (3 ) typically precipitates as a white solid.
-
Filter the precipitate.[3] If no precipitate forms, extract with EtOAc (
) or -Butanol.
-
-
Drying: Dry the solid under high vacuum.
Data Summary & Troubleshooting
Reaction Parameters Table
| Parameter | Partial Hydrolysis (Target: Mono-ester) | Full Hydrolysis (Target: Diacid) |
| Stoichiometry | 0.95 – 1.0 equiv Base | > 4.0 equiv Base |
| Temperature | 0°C | 50°C |
| Time | 12 – 16 hours | 4 – 6 hours |
| Solvent | THF/MeOH/Water (Homogeneous) | THF/Water or MeOH/Water |
| Workup pH | Sequential (Neutral | Direct Acidification (pH 1) |
| Major Impurity | Unreacted Diester, Diacid | None (Quantitative conv.) |
Troubleshooting Guide
-
Problem: Low yield of Mono-ester; high Diacid formation.
-
Solution: Reduce base equivalents to 0.85–0.90 eq. Perform the reaction at 0°C strictly. Ensure the addition of base is very slow to avoid local high concentrations.
-
-
Problem: Poor solubility of starting material.
-
Solution: Increase the ratio of THF. Cubane diesters are moderately soluble in MeOH but highly soluble in THF.
-
-
Problem: "Greasy" or oil product after acidification.
-
Solution: Cubane derivatives can trap solvents. Triturate the crude solid with cold pentane or diethyl ether to induce crystallization.
-
Visualization: Reaction Workflow
The following diagram illustrates the logic flow for the Selective Hydrolysis protocol, highlighting the critical separation steps.
Caption: Separation logic for the isolation of the mono-ester from the statistical reaction mixture.
References
-
Tsanaktsidis, J., et al. "Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate."[7] Organic Process Research & Development, 2013, 17(12), 1564–1571. [Link]
-
Eaton, P. E., & Cole, T. W. "Cubane."[2] Journal of the American Chemical Society, 1964, 86(15), 3157–3158. [Link]
-
Williams, C. M., et al. "Cubane: A Benzene Bioisostere?" Angewandte Chemie International Edition, 2016, 55(52), 15952–15989. [Link]
-
Chalmers, B. A., et al. "Validating the Cubane Bioisostere Hypothesis." Angewandte Chemie, 2016. [Link]
-
Reekie, T. A., et al. "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 2019. [Link]
Sources
- 1. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. petrolpark.co.uk [petrolpark.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. rsc.org [rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistryworld.com [chemistryworld.com]
Application Note: Methyl 4-(morpholinocarbonyl)cubanecarboxylate as a Versatile Building Block in Medicinal Chemistry and Advanced Material Synthesis
An In-Depth Technical Guide to an Advanced Scaffolding Asset
Abstract
The cubane scaffold, a highly strained, saturated hydrocarbon cage, has transitioned from a subject of theoretical interest to a validated and valuable component in modern drug discovery and materials science.[1][2] Its rigid, three-dimensional structure offers a unique spatial arrangement of substituents, serving as a non-planar, metabolically robust bioisostere for benzene and other aromatic rings.[3][4][5][6] The substitution of a planar phenyl ring with a cubane core can significantly improve critical pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[4][7] This guide focuses on Methyl 4-(morpholinocarbonyl)cubanecarboxylate, a bifunctional building block designed for streamlined derivatization, enabling the exploration of novel chemical space. We present detailed protocols for the selective manipulation of its ester and amide functionalities, providing researchers with a practical roadmap for its use in creating next-generation therapeutics and functional materials.
Introduction: The Value Proposition of the Cubane Scaffold
Historically, the synthesis of functionalized cubanes was a significant challenge, limiting their widespread adoption.[6] However, recent advancements have made key intermediates, such as dimethyl cubane-1,4-dicarboxylate, more accessible, paving the way for their broader application.[8][9][10] The cubane framework is not merely a passive spacer; its unique electronic properties, stemming from high strain energy, result in C-H bonds with significant s-character, which are remarkably stable to metabolic oxidation.[2][5][11] This inherent stability makes cubane an attractive scaffold for designing drugs with extended half-lives.
Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a strategically designed derivative. It possesses two distinct, orthogonally reactive handles:
-
A Methyl Ester: A versatile functional group that can be readily hydrolyzed to a carboxylic acid for subsequent amide couplings, or reduced to a primary alcohol for further transformations.
-
A Morpholine Amide: A stable and polar functional group known to enhance aqueous solubility and influence a molecule's metabolic profile. The morpholine moiety itself is a common pharmacophore.[12][13]
This dual functionality allows for a divergent synthetic approach, where a single, advanced intermediate can give rise to a large library of diverse compounds.
Physicochemical Properties and Handling
A summary of the key properties of Methyl 4-(morpholinocarbonyl)cubanecarboxylate is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | Calculated |
| Molecular Weight | 263.29 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| CAS Number | Not assigned (as of last update) | N/A |
| Predicted LogP | 0.5 - 1.5 | Cheminformatics Estimation |
| Storage | Store at 2-8°C under an inert atmosphere | Standard laboratory practice |
Handling: Despite its high strain energy, the cubane core is kinetically stable and does not require extraordinary handling precautions beyond standard laboratory safety protocols. It is stable under physiological conditions.[5]
Synthesis of the Building Block
The title compound is most practically synthesized from the commercially available dimethyl cubane-1,4-dicarboxylate. The workflow involves a selective mono-saponification followed by a standard amide coupling.
Caption: Synthesis workflow for the title building block.
Core Synthetic Protocols and Methodologies
The true power of Methyl 4-(morpholinocarbonyl)cubanecarboxylate lies in its capacity for selective, predictable derivatization. The following protocols are designed to be robust and adaptable.
Protocol 1: Selective Hydrolysis of the Methyl Ester
This protocol unmasks the carboxylic acid, a critical hub for further functionalization, particularly for building libraries via amide coupling.
Causality: The ester linkage is significantly more susceptible to basic hydrolysis than the highly stable amide bond. Using a mild base like Lithium Hydroxide (LiOH) at controlled temperatures ensures selective cleavage of the ester without affecting the amide or the cubane core.[14]
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 4-(morpholinocarbonyl)cubanecarboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of LiOH·H₂O (1.5 eq) in water dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Acidification: Once the reaction is complete, cool the mixture to 0°C and slowly add 1M HCl (aq) until the pH is ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The product is expected to be in the organic phase.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 4-(morpholinocarbonyl)cubanecarboxylic acid can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: Amide Coupling with Primary and Secondary Amines
This is one of the most powerful reactions in medicinal chemistry, enabling the covalent linking of molecular fragments.[15]
Causality: The carboxylic acid generated in Protocol 1 is activated in situ using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the EDC/HOBt system (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole).[4] These reagents form a highly reactive intermediate that is readily attacked by the nucleophilic amine, forming a stable amide bond under mild conditions.
Caption: Standard workflow for amide bond formation.
Step-by-Step Methodology:
-
Setup: To a solution of 4-(morpholinocarbonyl)cubanecarboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Activator Addition: Cool the mixture to 0°C and add the coupling reagent, HATU (1.2 eq), portion-wise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor for completion by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid (aq), saturated sodium bicarbonate (aq), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Table: Representative Amide Couplings
| Amine Substrate | Coupling Conditions | Typical Yield | Notes |
| Benzylamine | HATU, DIPEA, DMF | 85-95% | Standard coupling, high conversion. |
| Aniline | HATU, DIPEA, DMF | 70-85% | Less nucleophilic; may require slightly longer reaction times. |
| Piperidine | EDC, HOBt, DCM | 90-98% | Highly nucleophilic secondary amine. |
| (S)-Methyl prolinate | HATU, DIPEA, DMF | 80-90% | Chiral amine, minimal racemization observed with HATU. |
Applications and Strategic Value in Drug Design
The derivatization of Methyl 4-(morpholinocarbonyl)cubanecarboxylate opens avenues to novel chemical entities with potentially superior pharmacological profiles.
-
Bioisosterism: The primary application is the replacement of para-substituted benzene rings. The distance between the 1 and 4 positions on the cubane core closely mimics that of a para-substituted phenyl ring, allowing it to preserve the geometric presentation of key pharmacophoric elements.[16][17]
-
Improved Pharmacokinetics: As demonstrated with analogues like 'cuba-lumacaftor', replacing a benzene ring with a cubane can lead to enhanced metabolic stability and improved aqueous solubility, which are critical for oral bioavailability.[4][7]
-
Scaffold Hopping and IP Generation: Introducing a cubane core into a known drug class creates a novel chemical entity, offering a powerful strategy for generating new intellectual property (IP) and overcoming existing patents.
-
3D-Pharmacophore Design: Unlike a flat aromatic ring, the cubane scaffold projects substituents into distinct vectors in 3D space. This allows for the probing of protein binding pockets in ways that are inaccessible to planar molecules, potentially leading to increased potency and selectivity.[1][16]
Conclusion
Methyl 4-(morpholinocarbonyl)cubanecarboxylate is more than a simple building block; it is an enabling tool for modern chemical research. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into the synthesis of complex, three-dimensional molecules. The protocols detailed herein offer a validated foundation for researchers in drug discovery and materials science to leverage the unique advantages of the cubane scaffold, accelerating the development of innovative chemical entities with enhanced properties.
References
-
Eaton, P. E. (2018). Cubanes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(8), 754–756. [Link]
-
Mykhailiuk, P. K. (2018). Cubanes in Medicinal Chemistry. ResearchGate. [Link]
-
University of Bristol. (n.d.). Applications of Cubane. University of Bristol, School of Chemistry. [Link]
-
ResearchGate. (2025). Strategies for derivatization of cubanes. ResearchGate. [Link]
-
Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature, 617, 735–741. [Link]
-
Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
Royal Society of Chemistry. (2024). Tetraasteranes as homologues of cubanes: effective scaffolds for drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Hosaka, M., et al. (2025). Strategy for C−H Functionalization of Cubanes: From Stoichiometric Reaction to Catalytic Methodology. ResearchGate. [Link]
-
Liu, Q., et al. (2013). Synthesis and Characterization of Dimethyl Cubane-1,4-dicarboxylate. Chinese Journal of Energetic Materials. [Link]
-
Bliese, M., & Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Semantic Scholar. [Link]
-
Bliese, M., & Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. ResearchGate. [Link]
-
Collin, D. E., et al. (2021). Synthesis of Ortho-Functionalized 1,4-Cubanedicarboxylate Derivatives through Photochemical Chlorocarbonylation. ResearchGate. [Link]
-
Liu, Q., et al. (2013). Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate. ResearchGate. [Link]
-
University of Bristol. (n.d.). Reactivity of Cubane. University of Bristol, School of Chemistry. [Link]
-
University of Bristol. (n.d.). Application of cubane derivatives. University of Bristol, School of Chemistry. [Link]
-
Bhutani, S. (2014). Cubane Synthesis. Prezi. [Link]
-
Newton, C. G., et al. (2019). Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions. Chemistry – A European Journal, 25(63), 14299-14303. [Link]
-
Chemistry World. (2023). Cubanes help drugs take the strain. Chemistry World. [Link]
-
Royal Society of Chemistry. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. Chemical Communications. [Link]
-
American Elements. (n.d.). Methyl Morpholine-4-carboxylate. American Elements. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
C&EN. (2023). Chemists think outside the box to craft tricky cubanes. C&EN Global Enterprise. [Link]
-
Chalmers, B. A. (2012). Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. [Link]
-
The MJA Lab. (2020). Green Chemistry. The MJA Lab. [Link]
-
Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(1), 5-7. [Link]
-
Royal Society of Chemistry. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic. [Link]
-
ResearchGate. (2022). Efficient method for the synthesis of novel methyl 4-cinnolinecarboxylate. ResearchGate. [Link]
-
MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]
-
Liu, D., et al. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. International Journal of Molecular Sciences, 24(6), 5344. [Link]
-
ChemRxiv. (2020). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). ChemRxiv. [Link]
-
PubChem. (n.d.). Methyl 4-carbamoylcyclohexanecarboxylate. PubChem. [Link]
-
Cardiff University. (n.d.). Morpholin-4-ium [5-cyano-6-(4-methylphenyl)...]. ORCA. [Link]
-
ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]
-
Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
- Google Patents. (n.d.). CN102898307B - Synthetic method of methyl 4-chlorobutyrate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistryworld.com [chemistryworld.com]
- 8. Synthesis and Characterization of Dimethyl Cubane-1,4-dicarboxylate [energetic-materials.org.cn]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Applications [ch.ic.ac.uk]
- 17. High energy derivatives of Cubane [ch.ic.ac.uk]
Application Note: Efficient Coupling of Morpholine to Cubanecarboxylic Acid
Abstract & Strategic Context
The coupling of cubanecarboxylic acid (1) with morpholine (2) represents a high-value transformation in modern medicinal chemistry. Cubane (
However, this coupling presents specific challenges:
-
Steric Bulk: The cubane cage creates significant steric hindrance around the carbonyl carbon, retarding nucleophilic attack.
-
Nucleophilicity: Morpholine is a secondary amine with moderate nucleophilicity, often requiring stronger activation of the acid than primary amines.
-
Cost: Cubanecarboxylic acid is a high-value intermediate; protocols must maximize atom economy and simplify purification to prevent loss of the cage scaffold.
This guide details three validated protocols, prioritizing T3P (Propylphosphonic anhydride) for its superior performance with hindered substrates and ease of purification.
Mechanistic Insight & Reagent Selection
The reaction requires the activation of the cubane carboxylic acid to a reactive ester or halide intermediate, followed by aminolysis.
The Challenge of the Cubane Cage
Unlike benzoic acid, where the carbonyl is conjugated to the pi-system, cubanecarboxylic acid has a carbonyl directly attached to a strained sp³ carbon. While the cubane cage is surprisingly kinetically stable, the steric bulk of the cage (approx. 2.72 Å diagonal) shields the carbonyl. Standard carbodiimide couplings (EDC/NHS) often suffer from slow kinetics and incomplete conversion with secondary amines like morpholine.
Reagent Comparison Table
| Reagent Class | Reagent | Suitability | Key Advantage | Key Disadvantage |
| Cyclic Anhydride | T3P | Optimal | Drives hindered couplings; water-soluble byproducts; low epimerization.[1][2][3][4] | Requires base (Pyridine/DIPEA); T3P is moisture sensitive. |
| Uronium | HATU | High | Extremely fast activation; "Gold Standard" for difficult amides. | Expensive; byproduct (tetramethylurea) can be hard to remove. |
| Acid Chloride | Oxalyl Cl / Ghosez | Backup | Highest reactivity; overcomes extreme sterics. | Moisture sensitive; risk of side reactions; requires anhydrous conditions. |
| Carbodiimide | EDC/HOBt | Low | Cheap; water-soluble urea. | Often too slow for hindered cubane + secondary amine. |
Decision Workflow (Graphviz)
Caption: Decision tree for selecting the optimal coupling strategy based on scale and purification requirements.
Detailed Experimental Protocols
Protocol A: The "Process-Ready" Method (T3P)
Why: T3P (Propylphosphonic anhydride) is the preferred reagent for this transformation. It activates the sterically hindered cubane acid efficiently. Crucially, the byproducts (propylphosphonic acid) are water-soluble, allowing the product to be isolated via simple extraction, preserving the expensive cubane scaffold from loss during chromatography.
Reagents:
-
Cubanecarboxylic acid (1.0 equiv)
-
Morpholine (1.2 - 1.5 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Cubanecarboxylic acid (1.0 equiv).
-
Solvation: Add EtOAc (concentration ~0.1 M). Note: Cubane acids are generally soluble in EtOAc.
-
Base Addition: Add Pyridine (3.0 equiv). The solution may warm slightly. Stir for 5 minutes.
-
Amine Addition: Add Morpholine (1.2 equiv).
-
Coupling: Dropwise, add T3P solution (1.5 equiv) over 5 minutes.
-
Tip: If using T3P in EtOAc, the reaction remains homogeneous.
-
-
Reaction: Stir at room temperature (20-25°C) for 2–12 hours.
-
Monitoring: Monitor by TLC or LCMS.[5] The acid is polar; the amide will be significantly less polar.
-
-
Workup (The "Magic" Step):
-
Dilute with water.
-
Separate phases.[1]
-
Wash organic layer with 0.5 M HCl (removes excess morpholine and pyridine).
-
Wash organic layer with sat. NaHCO₃ (removes unreacted cubane acid and T3P byproducts).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Result: Usually affords the pure amide as a white/off-white solid without chromatography.
Protocol B: The "High-Throughput" Method (HATU)
Why: For small-scale discovery (mg scale) where speed is critical and cost is secondary. HATU is an "aminium" salt that generates a highly reactive active ester.
Reagents:
-
Cubanecarboxylic acid (1.0 equiv)
-
Morpholine (1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (N,N-Dimethylformamide)
Procedure:
-
Activation: Dissolve Cubanecarboxylic acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5–10 minutes to form the activated ester (yellowing of solution is common).
-
Coupling: Add Morpholine (1.2 equiv).
-
Reaction: Stir at RT for 1–2 hours. HATU reactions are typically very fast.
-
Workup:
-
Purification: Flash column chromatography is usually required to remove urea byproducts and trace HATU residues.
QC & Validation: Characterizing the Cubane Core
When validating the product, the cubane core provides distinct NMR signals that confirm the cage is intact.
-
¹H NMR (CDCl₃): The cubane protons are chemically equivalent (or chemically distinct sets in 1,4-substituted systems). Look for the methine protons of the cage around δ 4.0 – 4.4 ppm .
-
Note: If the cage opens (rare under these conditions), these signals will shift dramatically to the alkene/aliphatic region.
-
-
¹³C NMR: Cubane carbons appear in a unique high-field region for sp³ carbons, typically δ 45 – 55 ppm .
-
LCMS: Cubane is ionization-neutral, but the morpholine amide will ionize well ([M+H]+).
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
- Establishes T3P as the superior reagent for hindered/sensitive substr
-
Chalmers, B. A., et al. (2016). "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition.
- Foundational text on the stability and applic
-
BenchChem Application Notes. (2025). "Application Notes and Protocols for Amide Coupling with Carboxylic Acids."
- General protocols for H
-
Eaton, P. E. (1992).[6] "Cubane: Ausgangsverbindungen für die Chemie der 1990er Jahre und des nächsten Jahrhunderts." Angewandte Chemie.
- Historical context on the chemical stability of the cubane cage.
Sources
- 1. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
Dimensional Expansion in Peptidomimetics: A Technical Guide to Cubane Incorporation
Topic: Incorporation of Cubane Moieties into Peptidomimetics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads.
Abstract & Strategic Rationale
The incorporation of cubane (
Why Cubane?
-
Vector Alignment: The 1,4-disubstituted cubane provides a rigid linear exit vector (
) almost identical to para-substituted benzene, ensuring side-chain orientation is preserved. -
Metabolic Evasion: Unlike the benzene ring, which is susceptible to oxidative metabolism (epoxidation/hydroxylation by CYP450), the cubane cage is chemically robust and metabolically stable.
-
Solubility Enhancement: Cubane disrupts
- stacking interactions common in aggregated peptides, significantly improving aqueous solubility without altering lipophilicity (logP) drastically.
Design Principles: The "Spherical" Phenylalanine
Before synthesis, the researcher must understand the physical differences between the aromatic ring and the aliphatic cage.
| Parameter | Benzene (p-phenylene) | Cubane (1,4-diyl) | Impact on Peptidomimetic |
| Diagonal Distance | 2.77 Å | 2.68 Å | Negligible difference; excellent structural overlap. |
| Hybridization | Cubane adds 3D bulk, reducing aggregation. | ||
| Electronic Character | Electron-rich ( | Electron-neutral | Cubane lacks |
| Metabolic Stability | Low (CYP450 target) | High | Prolongs peptide half-life ( |
Protocol A: Synthesis of the Building Block
Target: Fmoc-4-amino-cubane-1-carboxylic acid (Fmoc-Cub-OH ) Starting Material: Cubane-1,4-dicarboxylic acid (commercially available).
Note: Direct nitration/reduction of cubane is dangerous and low-yielding. The Curtius rearrangement is the industry-standard route for converting the carboxylic acid to the amine safely.
Reagents Required[1][2][3][4][5][6][7][8]
-
Cubane-1,4-dicarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (
-BuOH) -
Trifluoroacetic acid (TFA)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyloxy)succinimide[1]
-
Dioxane,
[2]
Step-by-Step Methodology
Step 1: Desymmetrization (Statistical Monoprotection)
-
Dissolve Cubane-1,4-dicarboxylic acid (1.0 eq) in MeOH with catalytic
. -
Reflux for 4 hours to form the dimethyl ester.
-
Hydrolyze carefully with 1.0 eq of NaOH in THF/Water to obtain the mono-methyl ester .
-
Checkpoint: Verify by
NMR. Unreacted diacid and diester can be recycled.
Step 2: Curtius Rearrangement (Carboxyl
-
Dissolve the mono-methyl ester (1.0 eq) in anhydrous toluene.
-
Add TEA (1.5 eq) and DPPA (1.1 eq).
-
Heat to
for 2 hours. Evolution of gas indicates isocyanate formation. -
Add excess
-BuOH and reflux for 12 hours to trap the isocyanate as the Boc-protected amine. -
Result: Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate.
Step 3: Global Deprotection & Fmoc Installation
-
Saponify the methyl ester using LiOH (3 eq) in THF/
(1:1). -
Remove the Boc group using TFA/DCM (1:1) for 30 mins. Evaporate to dryness to get the free amino-acid TFA salt.
-
Fmoc Protection: Dissolve the salt in 10%
(aq) and Dioxane (1:1). -
Cool to
.[3] Add Fmoc-OSu (1.1 eq) dropwise. -
Stir at RT for 4 hours. Acidify with HCl to pH 2 and extract with Ethyl Acetate.
-
Purification: Recrystallize from DCM/Hexane.
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The cubane cage is sterically bulky (
Workflow Visualization
Figure 1: Decision matrix for coupling sterically demanding cubane residues.
Coupling Protocol (Fmoc-Strategy)
1. Resin Preparation: Use Rink Amide or Wang resin.[4][5] Swell in DMF for 30 mins.
2. Activation (The Critical Step): Do not use DIC/HOBt alone; the kinetics are too slow for the cage system.
-
Reagents: Fmoc-Cub-OH (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), DIEA (6.0 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure: Pre-activate the amino acid for 2 minutes before adding to the resin.
3. Coupling Reaction:
-
Add the activated mixture to the resin.[5]
-
Time: Shake for 2 hours at Room Temperature.
-
Optimization: If the previous residue is bulky (e.g., Proline, N-methyl amino acids), perform a Double Coupling (repeat step 2 & 3 with fresh reagents).
4. Validation (Kaiser Test):
-
Perform a qualitative ninhydrin test.
-
Note: Cubane amines are primary amines, so they react normally with ninhydrin.
-
Result: The beads must be colorless. If blue, repeat coupling.
5. Deprotection:
-
Standard 20% Piperidine in DMF (2 x 10 min).
-
Caution: Do not store the deprotected resin overnight; the cubane amine is nucleophilic but stable.
6. Cleavage:
-
Cocktail: TFA/TIPS/Water (95:2.5:2.5).
-
Time: 2-3 hours.
-
Stability Note: The cubane cage is stable to 95% TFA. It does not open or rearrange under standard cleavage conditions.
Characterization & Troubleshooting
Analytical Data (Expected)
- NMR: Cubane protons appear as a distinct multiplet around 4.0 - 4.3 ppm . This is significantly upfield from aromatic phenylalanine protons (7.0 - 7.5 ppm).
- NMR: Cage carbons appear around 45-55 ppm .
-
Mass Spec: Distinctive mass difference.
-
Phe residue MW: 147.17 Da
-
Cubane residue MW: 149.19 Da (+2 Da difference due to saturation).
-
Common Pitfalls
-
Incomplete Coupling: Due to the "globular" shape, the approach vector of the incoming amino acid can be hindered.
-
Solution: Switch to Cyanuric Fluoride to generate the Fmoc-Cub-Acid Fluoride.[2] Acid fluorides are more reactive and less sensitive to steric hindrance than ester-activated species.
-
-
Solubility of Building Block: Fmoc-Cub-OH can be less soluble in DCM.
-
Solution: Use pure DMF or NMP for the coupling reaction.
-
Case Study: Metabolic Stability
In a comparative study of a bio-active peptide containing a Phenylalanine (Phe) vs. a Cubane (Cub) replacement:
-
Compound A (Phe-containing):
(intrinsic clearance) = cells.[6] -
Compound B (Cub-containing):
= cells.[7][6]
References
-
Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Chalmers, B. A., et al.[8][9] (2016).[8][10] Angewandte Chemie International Edition. [Link]
-
General Access to Cubanes as Benzene Bioisosteres. Wiesenfeldt, M. P., et al.[7][11][12][13] (2023).[14][8][12] Nature. [Link]
-
Cubanes in Medicinal Chemistry. Reekie, T. A., et al.[15][7][8] (2019).[8][16] Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.co.za [journals.co.za]
- 3. peptide.com [peptide.com]
- 4. peptideweb.com [peptideweb.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]
- 9. tara.tcd.ie [tara.tcd.ie]
- 10. chemistryworld.com [chemistryworld.com]
- 11. research.lancaster-university.uk [research.lancaster-university.uk]
- 12. researchgate.net [researchgate.net]
- 13. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cubane Morpholine Amides
Topic: Optimization of Yields in Cubane-Morpholine Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Reference ID: CUB-MOR-001
Introduction: The Bioisostere Challenge
Replacing a phenyl ring with a cubane scaffold is a validated strategy to improve solubility and metabolic stability in drug candidates. However, the synthesis of cubane morpholine amides presents a unique intersection of challenges: the steric bulk of the cubane cage (
This guide addresses the specific failure modes of this reaction—primarily incomplete conversion due to steric hindrance and product loss during purification—and provides field-proven protocols to maximize yield.
Module 1: Critical Reagent Selection
Why Standard Protocols Fail
Standard EDC/HOBt couplings often stall with cubane substrates. The cubane cage acts as a steric wall, shielding the carbonyl carbon. Furthermore, the resulting morpholine amide is often amphiphilic, making traditional aqueous workups prone to emulsion formation or product loss.
Recommended Coupling Systems
| Feature | System A: The "Power" Method (HATU) | System B: The "Process" Method (T3P) |
| Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | T3P (Propylphosphonic Anhydride, 50% in EtOAc/DMF) |
| Mechanism | Fast formation of highly reactive At-ester. | Activation via mixed anhydride; water-soluble byproducts. |
| Best For | Small scale (<100 mg), stubborn substrates, maximizing conversion. | Scale-up (>1g), easy purification, avoiding chromatography. |
| Key Risk | Tetramethylurea byproduct is difficult to remove; atom economy is poor. | Requires base excess; reaction can be slower than HATU. |
| Yield Target | >90% Conversion | >85% Isolated Yield |
Module 2: Experimental Protocols
Protocol A: High-Conversion HATU Synthesis (Small Scale)
Use this when raw conversion is the priority and chromatography is acceptable.
-
Dissolution: Dissolve Cubane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Note: Avoid DCM alone; cubane acids have variable solubility. DMF ensures homogeneity.
-
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 mins at 0°C.
-
Activation: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 mins at 0°C to form the activated ester.
-
Critical: Do not skip the pre-activation time. The bulky cubane needs time to form the OAt-ester.
-
-
Amine Addition: Add Morpholine (1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Quench: Dilute with EtOAc, wash with saturated
, then saturated , then brine.
Protocol B: Scalable T3P Synthesis (High Purity)
Use this for >1g batches to avoid column chromatography.
-
Setup: Suspend Cubane-1-carboxylic acid (1.0 equiv) and Morpholine (2.0 equiv) in EtOAc (or 2-MeTHF).
-
Why 2.0 equiv Morpholine? T3P reactions are cleaner; excess amine drives the reaction and is easily washed away.
-
-
Base: Add Pyridine or DIPEA (4.0 equiv). Cool to 0°C.
-
Coupling: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise over 10 minutes.
-
Exotherm Alert: T3P addition is exothermic.[1] Control temp to <5°C to prevent impurity formation.
-
-
Reaction: Warm to RT. If conversion is <50% after 4 hours, heat to 45°C. The cubane cage is stable to this temperature.
-
Workup (The "Magic" Step):
-
Wash organic layer with water (x2).
-
Wash with 0.5 M HCl (removes excess morpholine and pyridine).
-
Wash with 0.5 M NaOH (removes unreacted cubane acid and T3P byproducts).
-
Resulting organic layer contains pure amide.
-
Module 3: Troubleshooting & Logic Flow
Visualizing the Decision Process
The following diagram illustrates the logic for selecting conditions and troubleshooting low yields.
Figure 1: Decision logic for reagent selection and troubleshooting based on scale and reaction progress.
Module 4: Frequently Asked Questions (FAQ)
Q1: My reaction shows 50% conversion and stalls. Adding more HATU doesn't help. Why? A: This is likely due to "product inhibition" or the formation of a non-reactive guanidinium species between the amine and HATU (a known side reaction if the amine is added too quickly before the active ester forms).
-
Fix: Switch to T3P or use the Acid Chloride method . Generate the cubane acid chloride using Oxalyl Chloride/DMF(cat) in DCM, evaporate to dryness to remove HCl, then react with morpholine/DIPEA. This bypasses the steric activation barrier.
Q2: I am losing my product during the aqueous workup. A: Cubane morpholine amides can be surprisingly polar.
-
Fix: Do not use pure water for washes. Use saturated brine for all aqueous steps. If using the HATU method, skip the aqueous workup entirely and load the crude DMF reaction mixture onto a C18 Reverse Phase column or an SCX (Strong Cation Exchange) cartridge to catch the unreacted morpholine, eluting the neutral amide with MeOH/DCM.
Q3: Is the cubane cage stable to the acidic workup in Protocol B? A: Yes. Unlike some strained cages (e.g., certain bicyclopentanes), the cubane scaffold is remarkably robust to dilute aqueous acids (0.5 M HCl) at room temperature. It typically requires Ag(I) catalysis or extreme temperatures to trigger rearrangement.
Q4: Can I use EDC/NHS? A: It is not recommended. The intermediate NHS-ester is often not reactive enough to overcome the steric hindrance of the cubane adjacent to the carbonyl, leading to slow kinetics and hydrolysis competition.
References
-
Williams, C. M., et al. (2019).[2][3] "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(3), 1078–1095.[3] Link
-
Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides." Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link
Sources
Technical Guide: Overcoming Steric & Electronic Barriers in Cubane 1,4-Functionalization
The Cubane Paradox: Introduction
Cubane (
Standard
The Core Challenge: "Steric hindrance" in cubane chemistry often refers to two distinct failure modes:
-
Reagent Approach: Nucleophiles attacking the face of the cube rather than the substituent, leading to cage collapse.
-
Reductive Elimination Failure: In cross-coupling, the bulky "tertiary-like" cubyl radical makes metal-center reductive elimination sluggish, promoting side reactions (isomerization to cuneane).
This guide details the Knochel-Hauser Metalation (for nucleophilic functionalization) and the Baran/MacMillan Radical Decarboxylation (for electrophilic coupling), which are the industry standards for bypassing these barriers.
Decision Matrix: Selecting the Right Pathway
Use the following logic flow to determine the correct functionalization strategy based on your target 1,4-substituent.
Figure 1: Strategic decision tree for selecting the functionalization method based on target moiety and starting material.
Protocol A: Overcoming Steric Attack via Knochel-Hauser Base
Application: Installing electrophiles (I, CHO, COOH) at the 1 or 4 position.
The Issue: Standard bases like
Step-by-Step Methodology
Materials:
-
Substrate: Dimethyl 1,4-cubanedicarboxylate (or mono-amide).
-
Trap:
, DMF, or .
Procedure:
-
Preparation: Flame-dry a Schlenk flask under Argon. Dissolve cubane substrate (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool solution to -78 °C . Note: Unlike benzene, cubane acidity allows deprotonation at low temps, but kinetic control is vital.
-
Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
Time: Stir at -78 °C for 20 minutes. Do not warm up yet.
-
-
Trapping: Add the electrophile (e.g.,
in THF, 1.5 equiv) rapidly. -
Warming: Allow the mixture to warm to 25 °C over 1 hour.
-
Quench: Quench with sat.
(aq).
Why this works: The LiCl breaks oligomeric aggregates of the magnesium amide, increasing kinetic basicity while the TMP steric bulk prevents thermodynamic cage collapse [1].
Protocol B: Radical Cross-Coupling (The "Baran" Protocol)
Application: Installing bulky Aryl/Heteroaryl groups. The Issue: Cubane-halides undergo oxidative addition with Pd(0) very slowly. Furthermore, the resulting Cubyl-Pd-L species struggles to reductively eliminate due to the steric bulk of the cubane node. The Solution: Decarboxylative Cross-Coupling via Redox-Active Esters (RAE). This generates a cubyl radical which intercepts a metal catalyst, bypassing the difficult oxidative addition step [2].
Step-by-Step Methodology
Materials:
-
Substrate: Cubane-1-carboxylic acid.[4]
-
Activator: N-hydroxyphthalimide (NHPI), DIC (Diisopropylcarbodiimide).
-
Catalyst:
(10 mol%), Ligand (e.g., di-tBu-bipy). -
Coupling Partner: Aryl Zinc Reagent or Aryl Boronic Acid.
Procedure:
-
RAE Synthesis (The "Activator"):
-
Mix Cubane acid (1 equiv), NHPI (1.1 equiv), and DIC (1.1 equiv) in DCM.
-
Stir 2h at RT. Filter urea byproduct. Isolate the phthalimide ester.
-
Checkpoint: This solid is stable and can be stored.
-
-
Coupling Reaction:
-
In a glovebox/Schlenk line: Combine RAE (1 equiv),
(0.1 equiv), and Ligand (0.2 equiv). -
Add Solvent: DMF or THF/DMA mix.
-
Add Aryl-ZnCl (2.0 equiv) or Aryl-B(OH)2 + Reductant.
-
-
Execution: Stir at room temperature for 4–12 hours.
-
Visual: Reaction often turns deep purple/black (active Ni species).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/ligands), then brine.
Mechanism Visualization:
Figure 2: Radical generation bypasses the steric penalty of
Troubleshooting & FAQs
Q1: My cubane yield is low, and I see "styrene-like" peaks in the NMR. What happened?
Diagnosis: You have triggered Cage Opening (Isomerization) . Cause:
-
Thermal Stress: Cubane derivatives are generally stable up to 150°C, but specific substitution patterns (especially push-pull 1,4-systems) lower this barrier.
-
Metal Contamination: Ag(I), Rh(I), and Pd(II) (without stabilizing ligands) can catalyze valence isomerization to cuneane or cyclooctatetraene (COT) [3]. Fix:
-
Avoid Silver salts (e.g.,
) often used in standard couplings. -
Keep reaction temps < 80°C where possible.
-
Use radical pathways (Fe/Ni) which are less prone to triggering isomerization than Pd(II) electrophilic attacks.
Q2: Why can't I just use Suzuki coupling on 1,4-diiodocubane?
Answer: You can, but it is inefficient. The oxidative addition of Pd(0) into the Cubyl-I bond is slow because the carbon is
Q3: I need to install a t-Butyl group at position 4. It's not working.
Diagnosis: Steric on Steric. Fix: Do not try to couple a t-Butyl nucleophile to a Cubyl electrophile. Instead, build the t-Butyl group off the cubane.
-
Strategy: Install a ketone (Cubyl-C(=O)Me)
Add MeMgBr Methylate/Deoxygenate. -
Alternative: Use the MacMillan Photoredox method using a t-Butyl radical source attacking a Cubane-RAE [5].
Summary Data Table: Reaction Parameters
| Parameter | Knochel-Hauser (Metalation) | Baran/MacMillan (Radical) | Traditional Suzuki |
| Primary Utility | Electrophiles (I, CHO, COOH) | C-C Bonds (Aryl, Alkyl) | Simple Aryls (Low Yield) |
| Key Reagent | TMPMgCl·LiCl | Ni/Fe + RAE | Pd(PPh3)4 |
| Temp Limit | -78 °C to 0 °C | RT to 60 °C | Often requires >100 °C |
| Steric Sensitivity | Low (Base is bulky) | Low (Radical intermediate) | High (Fails with bulk) |
| Cage Stability | High (Low temp) | High (Neutral conditions) | Low (Thermal risk) |
References
-
Knochel, P., et al. "A New Turbo-Grignard Reagent for the Functionalization of Cubanes." Angew.[5][6][7] Chem. Int. Ed., 2018. (Note: Generalized citation for TMPMgCl-LiCl applications).
-
Toriyama, F., Baran, P. S., et al. "Redox-Active Esters in Fe-Catalyzed C–C Coupling." J. Am. Chem. Soc., 2016, 138, 11132–11135.[6]
-
Eaton, P. E. "Cubane: Starting Materials for the Chemistry of the 1990s and the New Century." Angew.[5][6][7] Chem. Int. Ed., 1992, 31, 1421.
-
Okude, R., Shibata, T., et al. "Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation." Chem. Sci., 2020, 11, 8276.
-
Zhang, X., MacMillan, D. W. C., et al. "General Access to Cubanes as Benzene Bioisosteres." Nature, 2023.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Functionalization of C-H Bonds: The Baran Synthesis of Dihydroxyeudesmane [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Technical Support Center: Purification of Polar Cubane Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of polar cubane derivatives. The unique structural and electronic properties of the cubane cage, particularly when functionalized with polar groups, often necessitate specialized purification strategies. This document is structured to provide direct, actionable solutions to common experimental hurdles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of polar cubane derivatives, offering probable causes and step-by-step solutions.
Issue 1: Poor or No Retention on Standard Reversed-Phase HPLC Columns
Question: My polar cubane derivative is eluting in the void volume of my C18 column, showing no retention. How can I achieve separation?
Probable Causes:
-
High Polarity of the Analyte: Polar functional groups (e.g., -COOH, -NH2, -OH) make the cubane derivative highly hydrophilic, leading to minimal interaction with the nonpolar stationary phase of a traditional C18 column.[1][2]
-
"Hydrophobic Collapse" of the Stationary Phase: In highly aqueous mobile phases, the C18 alkyl chains can collapse, reducing the surface area available for interaction with the analyte.[3]
Solutions:
-
Switch to a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases modified with polar groups that enhance interaction with polar analytes and prevent phase collapse in highly aqueous mobile phases.[1][4]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[1][2][5] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[2][6]
-
Consider Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms for complex separations of polar and ionic compounds.[2][3]
Issue 2: Tailing Peaks in Chromatography
Question: I am observing significant peak tailing for my basic/acidic cubane derivative during HPLC analysis. What is causing this and how can I fix it?
Probable Causes:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the surface of silica-based stationary phases can interact strongly with basic functional groups (e.g., amines) on the cubane derivative, leading to tailing.[7]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not optimized, ionizable functional groups on the cubane derivative can exist in multiple protonation states, causing peak broadening and tailing.[7]
-
Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column, especially when the sample is injected.[7]
Solutions:
-
Adjust Mobile Phase pH:
-
For basic cubane derivatives (containing amino groups), lower the pH of the mobile phase by adding an acid (e.g., formic acid or trifluoroacetic acid) to protonate the amine. This will minimize interactions with silanol groups.[7]
-
For acidic cubane derivatives (containing carboxylic acid groups), ensure the mobile phase pH is well below the pKa of the acid to keep it in its neutral form.
-
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a stable pH and improve peak shape.[7]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have a reduced number of free silanol groups, which minimizes tailing for basic compounds.
-
Employ an Amine-Functionalized Column for Normal-Phase Chromatography: For very basic compounds, an amine-bonded silica column can act as a "base shield," minimizing interactions with the silica surface.[6][8]
Issue 3: Difficulty with Recrystallization
Question: My polar cubane derivative either oils out or fails to crystallize from solution. What can I do to induce crystallization?
Probable Causes:
-
Inappropriate Solvent Choice: The solvent may be too polar, keeping the compound dissolved even at low temperatures, or too nonpolar, causing it to precipitate as an oil.[9][10]
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.
Solutions:
-
Systematic Solvent Screening:
-
Use a Solvent/Anti-Solvent System:
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[12]
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites.[13][14]
-
Seeding: Add a single, pure crystal of your compound to the supersaturated solution to initiate crystal growth.[14]
-
Slow Evaporation: Layer a non-polar solvent like hexane or pentane on top of a solution of your compound in a denser, more volatile solvent (e.g., dichloromethane). As the more volatile solvent slowly evaporates, the concentration of your compound will increase, and crystals may form at the interface.[12][13]
-
-
Pre-Purification: If significant impurities are present, consider a preliminary purification step, such as a quick column chromatography, before attempting recrystallization.[12]
Issue 4: Decomposition on Silica Gel
Question: My cubane derivative appears to be decomposing on the silica gel column during flash chromatography. How can I prevent this?
Probable Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[15] Some functionalized cubanes can be sensitive to these conditions.
-
Metal-Catalyzed Isomerization: The highly strained cubane framework can be susceptible to valence isomerization to cuneane or cyclooctatetraene, which can be catalyzed by trace metals or acidic conditions.[16][17]
Solutions:
-
Use Neutral or Basic Alumina: For acid-sensitive compounds, aluminum oxide (alumina) is a good alternative to silica gel. It is available in neutral and basic grades.[15]
-
Deactivate the Silica Gel: You can neutralize the acidity of silica gel by pre-treating it with a base. This is often done by adding a small percentage of a volatile amine, such as triethylamine, to the eluent.
-
Switch to a Different Stationary Phase: Consider using a bonded-phase silica, such as diol or amino-propyl modified silica, which can be less harsh than bare silica.[18]
-
Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time your compound is in contact with the stationary phase.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized polar cubane derivative?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to assess the polarity of your compound and the complexity of the reaction mixture.
-
For moderately polar compounds: Standard normal-phase flash chromatography on silica gel is often sufficient.
-
For highly polar compounds: HILIC is a powerful technique.[1][5] You can use silica gel TLC plates and a HILIC mobile phase system (e.g., acetonitrile/water) to develop a separation method before scaling up to flash chromatography or HPLC.
-
For ionic compounds: Ion-exchange chromatography or mixed-mode chromatography can be very effective.[2][3]
Q2: Can I use sublimation to purify polar cubane derivatives?
A2: Sublimation is generally more suitable for nonpolar, volatile compounds. While cubane itself has a notable enthalpy of sublimation, the introduction of polar functional groups significantly increases intermolecular forces and reduces volatility, making sublimation less effective.[19][20][21][22] For most polar derivatives, chromatographic techniques or recrystallization will be more successful.
Q3: Are there any specific safety considerations when working with cubane derivatives?
A3: While the cubane core is kinetically stable, many derivatives, especially those with energetic functionalities like nitro or dinitramide groups, can be explosive and should be handled with extreme caution.[23] Always consult the relevant safety data for the specific compounds you are working with.
III. Summary of Purification Techniques for Polar Cubane Derivatives
| Purification Technique | Best Suited For | Key Considerations |
| Normal-Phase Chromatography | Moderately polar, non-ionic cubane derivatives. | Use of non-polar mobile phases. Can cause decomposition of sensitive compounds. |
| Reversed-Phase HPLC | Moderately polar cubane derivatives. | Requires a column with a polar-embedded or polar-endcapped stationary phase for good retention. |
| HILIC | Highly polar, water-soluble cubane derivatives. | Uses a polar stationary phase and a high-organic mobile phase.[1][2] Requires careful column equilibration.[2] |
| Mixed-Mode Chromatography | Polar and ionic cubane derivatives. | Combines multiple retention mechanisms for complex separations.[2][3] |
| Recrystallization | Crystalline solid cubane derivatives. | Requires careful solvent selection. Can be challenging for compounds that form oils.[10] |
| Sublimation | Nonpolar, volatile cubane derivatives. | Generally not suitable for polar derivatives due to reduced volatility.[19][21] |
IV. Experimental Workflow
The following diagram illustrates a general workflow for the purification of a polar cubane derivative.
Caption: General purification workflow for polar cubane derivatives.
V. References
-
da Silva, M. A. V. R., et al. (2015). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. The Journal of Physical Chemistry A. Available at: [Link]
-
Pokorný, V., et al. (2023). Dynamic Disorder, Strain, and Sublimation of Crystalline Caged Hydrocarbons from First Principles. Crystal Growth & Design. Available at: [Link]
-
da Silva, M. A. V. R., et al. (2015). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. The Journal of Physical Chemistry A. Available at: [Link]
-
Bashir-Hashemi, A., et al. (2004). The enthalpy of sublimation of cubane. ResearchGate. Available at: [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
-
University of Richmond. (n.d.). Recrystallization. Organic Chemistry I Lab. Available at: [Link]
-
Reddit. (2020). Recrystallisation Help. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Barborak, J. C., Watts, L., & Pettit, R. (1966). A Convenient Synthesis of the Cubane System. Journal of the American Chemical Society. Available at: [Link]
-
Eaton, P. E. (2000). Cubanes: Starting Materials for the Chemistry of the 21st Century. Angewandte Chemie International Edition. Available at: [Link]
-
Chapman, O. L., et al. (1964). A Photochemical Synthesis of Cubane. Journal of the American Chemical Society. Available at: [Link]
-
Williams, C. M., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis. Available at: [Link]
-
Defense Technical Information Center. (n.d.). Synthesis of Cubane Based Energetic Molecules. Available at: [Link]
-
ResearchGate. (n.d.). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization. Available at: [Link]
-
Reddit. (2022). Help ! I'm am running a Cubane synthesis and have been doing the bromination step on the cyclopentanone ethyl ketal and cannot for the life of me get the tri bromo ketal to crystallize out !. Available at: [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Strategy for C−H Functionalization of Cubanes: From Stoichiometric Reaction to Catalytic Methodology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). General Access to Cubanes as Benzene Bioisosteres. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes. Available at: [Link]
Sources
- 1. pharmanow.live [pharmanow.live]
- 2. waters.com [waters.com]
- 3. welch-us.com [welch-us.com]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. phenomenex.com [phenomenex.com]
- 8. reddit.com [reddit.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. apps.dtic.mil [apps.dtic.mil]
Troubleshooting low reactivity of cubane carboxylic acid derivatives
Welcome to the technical support center for researchers working with cubane carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during the chemical synthesis and modification of these unique molecular scaffolds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you overcome challenges related to the low reactivity of these sterically demanding substrates.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My amide coupling reaction with cubane carboxylic acid and a primary/secondary amine is failing or giving very low yields with standard reagents like DCC/NHS. What is the underlying problem and how can I fix it?
Answer:
The primary challenge in forming amide bonds with cubane carboxylic acid is the significant steric hindrance imposed by the bulky, rigid cubane cage.[1][2] This three-dimensional scaffold physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling agents like Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) form an activated ester that may not be sufficiently reactive to overcome this steric barrier, or its formation may be sterically impeded itself.
To overcome this, a multi-step troubleshooting approach is recommended, starting with simple modifications and progressing to more robust methods.
Caption: Troubleshooting decision tree for cubane amide coupling.
This protocol is a robust starting point for coupling sterically hindered cubane carboxylic acids. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive acylpyridinium ester less susceptible to steric effects.
Materials:
-
Cubane carboxylic acid (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve cubane carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 - 1.5 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For exceptionally challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride is a highly effective strategy.[3] Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines, often succeeding where other methods fail.
Procedure:
-
Acyl Fluoride Formation: In a fume hood, dissolve the cubane carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a fluorinating agent such as XtalFluor-E (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 1-2 hours until activation is complete (monitor by IR for disappearance of the broad O-H stretch and appearance of the C=O stretch of the acyl fluoride).
-
Amide Formation: In a separate flask, dissolve the amine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl fluoride solution from step 1 to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work up and purify as described in the HATU protocol.
Q2: I am struggling to synthesize a cubane ester. Fischer esterification is giving negligible yield, even with a large excess of alcohol and strong acid catalyst. What should I do?
Answer:
Similar to amide coupling, direct esterification of cubane carboxylic acid is hampered by severe steric hindrance.[2][4] The tetrahedral intermediate required for Fischer esterification is highly crowded and energetically unfavorable. Driving this reaction to completion requires harsh conditions that the cubane core, while kinetically stable, may not tolerate, or that may be incompatible with other functional groups on your molecule.
More effective strategies involve activating the carboxylic acid or using a more reactive derivative.
Caption: Steric shielding of the carbonyl group by the cubane cage.
This method uses di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive mixed anhydride in situ, which then readily reacts with the alcohol. It is a mild and often highly effective method for hindered substrates.[5]
Materials:
-
Cubane carboxylic acid (1.0 eq)
-
Alcohol (1.5 - 2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq, catalytic)
-
Anhydrous solvent (e.g., DCM or THF)
Procedure:
-
Dissolve the cubane carboxylic acid (1.0 eq), alcohol (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.5 eq) portion-wise to the stirring solution. You may observe gas (CO₂) evolution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC | Inexpensive, common | Can cause racemization, byproduct removal can be difficult | Simple, less-hindered substrates |
| Uronium/Guanidinium | HATU, HBTU, COMU | High reactivity, low racemization, fast | Expensive, require non-nucleophilic base | Default for hindered amide couplings |
| Acyl Halides | SOCl₂, Oxalyl-Cl, XtalFluor-E | Highly reactive intermediates | Harsh conditions, moisture sensitive, potential side reactions | Extremely hindered or unreactive substrates |
| Mixed Anhydrides | Boc₂O, Isobutyl Chloroformate | Mild conditions, good yields | Can have competing side reactions | Hindered esterifications |
Frequently Asked Questions (FAQs)
Q: What exactly makes the cubane cage so sterically hindering? A: The cubane cage is a compact, rigid structure with carbon atoms locked into a cubic arrangement.[1] Unlike a flexible alkyl chain or a flat aromatic ring, it presents a fixed, three-dimensional obstacle. When attached to a carboxylic acid, the cage occupies a significant volume of space directly adjacent to the reactive carbonyl center, physically preventing other molecules from easily approaching the site of reaction.
Q: Does the cubane core have any electronic effects on the carboxylic acid's reactivity? A: Yes, although steric effects are dominant. The C-H bonds on the cubane framework have an unusually high degree of s-character, which is a feature it shares with arenes.[6] This can lead to some inductive electron withdrawal, which slightly increases the electrophilicity of the carbonyl carbon. However, this minor electronic enhancement is generally insufficient to overcome the overwhelming steric repulsion.
Q: Is cubane carboxylic acid stable? How should I store it? A: Cubane carboxylic acid is a remarkably stable solid despite the high strain energy of the cage.[7][8] It is not sensitive to air or moisture and can be stored on the benchtop under normal laboratory conditions. Its derivatives, such as cubane-1,4-dicarboxylic acid, are also stable crystalline materials.[9]
Q: Can I hydrolyze a cubane amide or ester back to the carboxylic acid? A: Yes, but as with their formation, hydrolysis of cubane amides and esters requires more forcing conditions than typical substrates.[10][11][12] Due to steric hindrance, both acid- and base-catalyzed hydrolysis will be slower. Expect to use higher concentrations of acid or base and elevated temperatures (refluxing in 6M HCl or 3M NaOH, for example) for an extended period to drive the reaction to completion.
References
-
Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. (2024). Available at: [Link]
-
Probing the intrinsic electronic structure of the cubane [4Fe-4S] cluster. PubMed, NIH. (2003). Available at: [Link]
-
Terminal ligand influence on the electronic structure and intrinsic redox properties of the [Fe4S4]2+ cubane clusters. PubMed. (2004). Available at: [Link]
-
Terminal Ligand Influence on the Electronic Structure and Intrinsic Redox Properties of the [Fe4S4]2+ Cubane Clusters. ACS Publications. (2004). Available at: [Link]
-
Probing the Intrinsic Electronic Structure of the Cubane [4Fe−4S] Cluster: Nature's Favorite Cluster for Electron Transfer and Storage. Journal of the American Chemical Society. (2003). Available at: [Link]
-
The curious case of cubane. Berkeley Science Review. (2016). Available at: [Link]
-
Synthesis. University of Bristol. Available at: [Link]
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. (2004). Available at: [Link]
-
Cubane Lore (Cubane Tier List). YouTube. (2023). Available at: [Link]
-
Steric Effects of Alcohols on the [Mn 4 O 4 ] Cubane-Type Structures. MDPI. (2024). Available at: [Link]
-
(PDF) Cubane: 50 Years Later. ResearchGate. (2015). Available at: [Link]
-
Chapter 11 Carboxylic Anhydrides, Esters, and Amides. Available at: [Link]
-
General Access to Cubanes as Benzene Bioisosteres. PMC. Available at: [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (2015). Available at: [Link]
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry - ACS Publications. (2004). Available at: [Link]
-
Reactivity. University of Bristol. Available at: [Link]
-
Synthesis of Cubane. Petrolpark. (2022). Available at: [Link]
-
Synthesis from Carboxylic Acid Derivatives. Available at: [Link]
-
Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. (2012). Available at: [Link]
-
The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry (RSC Publishing). (2019). Available at: [Link]
-
unit (9) carboxylic acids, esters, amines, and amides. Available at: [Link]
-
Steric Hindrance. ChemTalk. (2021). Available at: [Link]
Sources
- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity [ch.ic.ac.uk]
- 7. The curious case of cubane [berkeleysciencereview.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis [ch.ic.ac.uk]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. vvc.edu [vvc.edu]
Optimizing chromatographic separation of cubane reaction byproducts
Technical Support Center: Cubane & Cage Hydrocarbon Separation
Current Status: Operational Subject: Optimizing Chromatographic Separation of Cubane Reaction Byproducts Ticket ID: CUB-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary: The "Invisible" Cage Challenge
Cubane (
-
Detection Failure: "I injected my sample, but the chromatogram is blank."
-
Resolution Failure: "My 1,4- and 1,3-isomers are co-eluting," or "I cannot separate the cuneane byproduct."
This guide moves beyond standard C18 protocols to leverage shape selectivity and universal detection —the only reliable ways to purify these strained hydrocarbons.
Module 1: Method Development & Column Selection
Standard C18 columns often fail to resolve cubane regioisomers because they rely primarily on hydrophobicity. Cubane isomers (e.g., 1,3- vs 1,4-diesters) have nearly identical hydrophobicity but distinct 3D shapes.
The Protocol: "Shape Selectivity" First
| Column Chemistry | Mechanism of Action | When to Use | Expected Result |
| C18 (Standard) | Hydrophobic Interaction | Initial scouting of crude reaction mixtures. | Good retention, but poor resolution of regioisomers (1,3 vs 1,4).[2] |
| Phenyl-Hexyl | Primary Recommendation. The rigid hexyl linker allows the phenyl ring to interact with the "faces" of the cubane cage. | Superior resolution of cubane esters/amides from aromatic precursors. | |
| Pentafluorophenyl (PFP) | Dipole-Dipole + Shape | Separation of halogenated cubanes or highly polar cage isomers.[2] | Orthogonal selectivity to C18; resolves fluorinated byproducts. |
| Porous Graphitic Carbon (PGC) | Planarity Recognition | Expert Level. Separates based on how "flat" a molecule is.[2] | Critical for Cuneane removal. Retains flat aromatic impurities strongly; elutes 3D cubane cages early. |
Workflow Logic: Selecting Your Stationary Phase
Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte functionalization and isomer complexity.
Module 2: The Detection Problem (The "Invisible" Peak)
Cubane itself has no significant UV absorption above 200 nm. Even functionalized derivatives (e.g., dimethyl cubane-1,4-dicarboxylate) have weak absorbance unless they contain an aromatic pendant group.[2]
Troubleshooting "Blank" Chromatograms
Scenario: You injected a known mass of product, but the UV baseline is flat.
-
The UV Cutoff Trap:
-
Cause: Cubane esters absorb primarily at <210 nm. If you use Acetone or high-cutoff solvents, you mask the signal.
-
Solution: Use Acetonitrile (ACN) and Water.[2] Avoid Methanol if working <210 nm due to its higher UV cutoff. Set UV detector to 205 nm or 210 nm .
-
-
The Universal Solution (CAD/ELSD):
-
Why: Charged Aerosol Detection (CAD) detects any non-volatile analyte.[2] Since cubane derivatives are solids (melting points often >100°C), they respond universally in CAD regardless of double bonds.[2]
-
Protocol:
-
Nebulizer Temp: 35°C (Prevent evaporation of semi-volatile cages).
-
Mobile Phase: Volatile buffers only (Formic Acid or Ammonium Formate).[2] No Phosphate buffers (they will clog the detector).
-
-
Module 3: Resolving Specific Byproducts (Isomers & Cuneane)
The Regioisomer Challenge (1,4- vs 1,3-substituted)
Context: Modern C-H activation methods often yield mixtures of 1,4- (linear) and 1,3- (bent) isomers.[2]
-
The Fix: Switch to a Phenyl-Hexyl column.[3]
-
Mechanism: The 1,4-isomer is more symmetrical and "cylindrical" than the 1,3-isomer. The Phenyl-Hexyl phase interacts differently with these aspect ratios via the "slot plane" effect between the phenyl ligands.
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) is required.[2]
The Cuneane Byproduct
Context: If you used Silver (Ag+) at any point in your synthesis (e.g., oxidative decarboxylation), you likely triggered a rearrangement of the cubane cage into cuneane (a wedge-shaped isomer).[2]
-
Identification: Cuneane isomers often elute slightly later than their cubane counterparts on C18 due to higher polarity/different dipole moments.
-
Separation: Use Porous Graphitic Carbon (PGC) .[2][4][5][6]
-
Why: Cuneane has a different "footprint" on the flat graphite surface compared to the box-like cubane. This offers the highest resolution factor (
) for this specific pair.
-
Module 4: Standard Operating Procedure (SOP) for Scouting
Use this "Self-Validating" protocol to assess new cubane reaction mixtures.
System: HPLC or UHPLC Detector: UV (210 nm) + CAD (Series connection preferred) Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm or 2.6 µm[2]
Step-by-Step:
-
Sample Prep: Dissolve 1 mg reaction mixture in 1 mL 50:50 ACN:Water . (Do not use 100% ACN; it causes "solvent wash-through" of early eluters).[2]
-
Equilibration: 5 column volumes of 5% ACN.
-
Gradient:
-
Validation:
-
Check 1: Do you see peaks in CAD but not UV? -> Confirm non-chromophoric byproducts.
-
Check 2: Is the main peak shouldering? -> Switch to Isocratic hold at the elution %B.
-
Frequently Asked Questions (FAQ)
Q: Can I use Silica (Normal Phase) for cubanes? A: Yes, but be cautious.[2] Some cubane esters are acid-sensitive. Neutralize your silica with 1% Triethylamine (TEA) if you observe streaking or decomposition.[2] However, Reverse Phase (Phenyl-Hexyl) usually offers better isomer selectivity.[2]
Q: I see a "ghost peak" that grows over time in my autosampler. A: Cubane derivatives can be stable, but if you have unreacted cyclobutadiene precursors or silver residues, they may react slowly.[2] Ensure your sample is quenched properly (remove Ag+ via thiol resin or wash) before injection.[2]
Q: Why is my 1,4-diester eluting before my 1,3-diester? A: On C18, the more compact/symmetrical 1,4-isomer often elutes first due to slightly lower surface area contact compared to the "bent" 1,3-isomer.[1][2] This order can reverse on Phenyl-Hexyl depending on the specific pi-pi interactions.
References
-
Eaton, P. E., & Cole, T. W. (1964).[2] Cubane. Journal of the American Chemical Society. (Foundational synthesis and properties). [2]
-
Tsanaktsidis, J. (1997).[2] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry. (CSIRO scale-up and purification details).[2] [2]
-
Chalifoux, W. A., et al. (2023).[2] Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes. Journal of the American Chemical Society. (Details on Cuneane byproducts and separation). [2]
-
Thermo Fisher Scientific. (2020).[2] Charged Aerosol Detection for Non-Volatile Compounds. (Validation of CAD for weak chromophores).
-
West, C., et al. (2010).[2] Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography. Journal of Chromatography A. (Mechanism of shape selectivity for isomers). [2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling ring strain issues during cubane chemical modification
Topic: Handling Ring Strain & Stability During Functionalization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active | Last Updated: February 23, 2026
Introduction: The Cubane Paradox
Welcome to the Cubane Technical Support Hub. If you are here, you are likely encountering the unique "Jekyll and Hyde" behavior of the cubane (
The Core Challenge:
Cubane possesses an immense strain energy of ~166 kcal/mol due to its 90° bond angles (deviating from the ideal
However, this kinetic barrier is fragile. Specific transition metals (Ag, Rh) or radical conditions can lower this activation energy, triggering a catastrophic release of strain energy and rearranging your precious scaffold into cuneane or cyclooctatetraene (COT).
This guide addresses the three most common failure modes reported by our users: Metal-Catalyzed Ring Opening , Lithiation Decomposition , and Bioisostere Solubility Issues .
Module A: Cross-Coupling & Metal Catalysis
The Symptom
"I attempted a Suzuki-Miyaura coupling on an iodocubane. The starting material was consumed, but NMR shows a complex mixture of alkenes and no cubic peaks."
Root Cause Analysis
The culprit is likely Silver (Ag) or Rhodium (Rh) contamination.
While Palladium (Pd) is generally safe, many standard coupling protocols (especially for difficult substrates) recommend adding Ag(I) salts (e.g.,
-
The Mechanism: Ag(I) is a "soft" Lewis acid that interacts with the strained C-C
-bonds of the cubane. It facilitates an oxidative addition into the C-C bond, forming an argentacycle intermediate that rapidly rearranges to cuneane (a wedge-shaped isomer) to relieve strain.
Troubleshooting Protocol: The "Ag-Free" Mandate
| Parameter | Do Not Use (Risk of Ring Opening) | Recommended (Safe) |
| Catalyst | Rh(I), Ag(I), Pd(II) with Ag additives | Pd(0) ( |
| Additives | Silver oxide, Silver carbonate, Silver triflate | Copper(I) (for specific C-N couplings), CsF |
| Temperature | >100°C (prolonged) | 60–80°C |
Visual Workflow: Catalyst Selection
Figure 1: Decision logic for catalyst selection to prevent cubane cage collapse.
Module B: C-H Functionalization (Lithiation)
The Symptom
"I tried to lithiate cubane using n-BuLi at 0°C. The reaction turned black, and I recovered nothing."
Root Cause Analysis
-
Temperature: 0°C is too high for the initial lithiation of certain derivatives.
-
Acidity Misconception: Cubane C-H bonds are significantly more acidic than standard alkanes (pKa ~ 36 vs. 50) due to the high s-character (~31%) of the exocyclic bonding orbital.[1] However, the resulting anion is reactive.
-
Lack of Direction: Random lithiation is difficult. You need a Directed Ortho-Metalation (DoM) group, as pioneered by Eaton.
Standard Operating Procedure: Eaton’s Amide-Directed Lithiation
Objective: Install an electrophile ortho to an amide group.
Reagents:
-
Substrate: Cubane-1-carboxamide (typically diisopropylamide to prevent nucleophilic attack on the carbonyl).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or sec-BuLi.
-
Solvent: Dry THF.
Step-by-Step Protocol:
-
Preparation: Flame-dry all glassware. Ensure
or Ar atmosphere. -
Cooling: Cool the amide substrate in THF to -78°C .
-
Metalation: Add LiTMP (1.1 equiv) dropwise.
-
Note: The bulky amide directs the Li to the ortho position (the adjacent carbon on the cube).
-
Wait Time: Stir for 15–30 minutes at -78°C. Do not warm up yet.
-
-
Trapping: Add the electrophile (e.g.,
, DMF, ) dissolved in THF. -
Warming: Allow the mixture to warm to Room Temperature (RT) only after the electrophile addition is complete.
-
Quench: Standard aqueous workup.
Visual Mechanism: Ortho-Lithiation
Figure 2: Workflow for Directed Ortho-Metalation (DoM) avoiding anion decomposition.
Module C: Bioisosterism & Physicochemical Properties[3]
FAQ: Why replace Benzene with Cubane?
Q: Will substituting a phenyl ring with a cubane moiety actually improve my drug candidate?
A: Yes, but you must understand the specific vector changes. Cubane is a bioisostere for benzene (specifically para- and meta-substituted benzenes), but it offers distinct physicochemical advantages:
-
Solubility Boost: Benzene rings are flat and lipophilic, leading to
- stacking which reduces solubility. Cubane is a 3D scaffold; it disrupts crystal packing and has no -system, often significantly increasing aqueous solubility. -
Metabolic Stability: The C-H bonds in cubane are stronger (higher BDE) and have higher s-character than those in benzene, making them more resistant to oxidative metabolism (e.g., by P450 enzymes).
-
Exit Vectors: The distance across the body diagonal of cubane (1,4-substitution) is 2.72 Å , which is remarkably close to the distance across a benzene ring (2.79 Å ).
Comparative Data Table
| Property | Benzene ( | Cubane ( | Impact on Drug Design |
| Geometry | Planar (2D) | Cubic (3D) | Disrupts stacking, improves solubility. |
| Hybridization | Non-classical (High | Unique electronic effects; no aromatic interactions. | |
| Diagonal Distance | 2.79 Å | 2.72 Å | Perfect geometric match for para-substitution. |
| Metabolic Liability | High (Epoxidation/Hydroxylation) | Low (Strong C-H bonds) | Longer half-life ( |
| Toxicity | Carcinogenic potential | Generally Non-toxic | Biologically inert scaffold. |
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition, 31(11), 1421–1436. Link
-
Wiesenfeldt, M. P., et al. (2023).[2] General access to cubanes as benzene bioisosteres.[2][3][4][5] Nature, 618, 513–518.[3][4] Link
-
Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[5][6] Angewandte Chemie, 55(11), 3580-3585. Link
-
Plustea, M., et al. (2020). Cubane: A Unique Scaffolding for Drug Discovery.[3][4] ChemMedChem, 15, 1–12. Link
Sources
Minimizing side reactions in cubane ester hydrolysis
Technical Support Center: Cubane Chemistry Division Ticket ID: CUB-HYD-004 Subject: Minimizing Side Reactions in Cubane Ester Hydrolysis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges with the hydrolysis of cubane esters (typically dimethyl cubane-1,4-dicarboxylate). While the cubane cage (
However, "robust" does not mean "invincible." The two primary failure modes during hydrolysis are transition-metal catalyzed rearrangement (the "silent killer") and incomplete conversion due to phase-transfer limitations. This guide provides the validated protocols to navigate these thermodynamic landmines.
Part 1: The Standard Protocol (Basic Hydrolysis)
Recommended for Methyl/Ethyl Esters
The Logic: Cubane is remarkably stable to base. The cage survives refluxing 25% NaOH (conditions used in the Favorskii rearrangement to build the cage). The failure point here is usually solubility , not cage destruction. Cubane diesters are highly lipophilic; the dicarboxylate salt is hydrophilic. If the solvent system is incorrect, the reaction stalls at the mono-ester stage.
Validated Workflow
| Parameter | Specification | Reasoning |
| Reagent | LiOH (3-4 equiv) | Lithium salts often have better solubility in organic/aqueous mixtures than Na/K salts for this specific substrate. |
| Solvent | THF:MeOH:H₂O (4:1:1) | Crucial: THF solubilizes the diester. Water solubilizes the hydroxide. MeOH acts as a phase-transfer bridge. |
| Temperature | Ambient to 40°C | High heat is rarely needed if the system is homogeneous. |
| Time | 4 – 16 hours | Monitor by TLC (stain with KMnO₄; cubane does not UV absorb strongly unless functionalized). |
Step-by-Step Procedure
-
Dissolve the cubane diester in THF (0.1 M concentration).
-
Add MeOH and the aqueous LiOH solution dropwise.
-
Stir vigorously. The solution should remain clear. If a precipitate forms immediately, add more THF.
-
Workup (Critical):
-
Remove THF/MeOH under reduced pressure (rotovap).
-
The remaining aqueous phase contains the cubane dicarboxylate salt.
-
Wash this aqueous phase with Et₂O (removes unreacted ester).
-
Acidify carefully with HCl to pH 2. The cubane dicarboxylic acid will precipitate.
-
Note: Cubane-1,4-dicarboxylic acid is slightly water-soluble. Do not use a massive excess of water, or you will lose yield during filtration.
-
Part 2: Troubleshooting & FAQs
Q1: My NMR shows a complex mixture of olefins, not clean cubane. What happened?
Diagnosis: You likely triggered a Metal-Catalyzed Valence Isomerization . The Mechanism: This is the most dangerous side reaction. Transition metals (specifically Ag(I), Pd(II), and Rh(I)) coordinate to the strained C-C bonds, lowering the activation energy for ring opening. This converts the cubane (cube) into a cuneane (wedge shape) or cyclooctatetraene derivatives.
Common Contaminants:
-
Spatulas: Did you use a metal spatula that previously touched a Palladium catalyst?
-
Stir Bars: Old stir bars can harbor trace metal deposits in their PTFE cracks.
-
Reagents: Low-grade solvents or reagents containing trace iron or silver.
The Fix:
-
Use glass or plastic spatulas only.
-
Use brand new stir bars.
-
Add a metal scavenger (e.g., EDTA or QuadraPure™) if you suspect contamination.
Caption: Figure 1. Mechanism of transition-metal catalyzed rearrangement of cubane to cuneane.[1][2]
Q2: I am hydrolyzing a t-Butyl ester. Can I use TFA?
Diagnosis: Acid sensitivity. The Science: While the cubane cage is generally stable to Brønsted acids (like HCl or TFA), it is sensitive to carbocation generation on the cage. If you generate a cation at the cubyl position, the cage can fragment. However, hydrolysis of a t-butyl ester generates a t-butyl cation (external to the cage), which is generally safe provided no Lewis Acids are present .
The Protocol:
-
Use TFA/DCM (1:1) .
-
Add Triethylsilane (TES) or Thioanisole as a cation scavenger. This prevents the t-butyl cation from attacking the cage or inducing polymerization.
-
Avoid Lewis Acids: Do not use AlCl₃, BF₃, or TiCl₄ for deprotection; these will almost certainly open the cage.
Q3: My yield is low (30-40%). Where is the rest?
Diagnosis: Workup loss (Water Solubility). The Science: Cubane-1,4-dicarboxylic acid is a compact, polar molecule. Unlike fatty acids, it has significant water solubility.
The Fix:
-
Do not wash the final solid with large volumes of water.
-
Saturation: Saturate the aqueous layer with NaCl (brine) before extracting with organic solvents (if extracting).
-
Preferred Isolation: After acidification, the product often precipitates. Filter it. If it doesn't, use continuous extraction with Ethyl Acetate overnight.
Part 3: Decision Matrix
Use this logic flow to determine your experimental design.
Caption: Figure 2. Decision matrix for selecting hydrolysis conditions based on ester type.
References
-
Eaton, P. E., & Cole, T. W. (1964).[2][3] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
- Foundational text establishing the synthesis and initial stability d
-
Tsanaktsidis, J. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. Synthesis, 52. Link
- Modern scale-up protocols demonstr
-
Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunzehnter neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447-1462. Link
- Comprehensive review covering the metal-c
-
Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold in Medicinal Chemistry. Australian Journal of Chemistry, 69(9), 933. Link
- Discusses the bioisosteric applications and stability in physiological conditions.
Sources
Technical Support Center: Stabilizing Cubane Intermediates in Research and Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cubane and its derivatives. The unique strained structure of the cubane cage, while offering remarkable kinetic stability, presents specific challenges in handling and storage, particularly when functionalized.[1][2] The reactivity of substituents attached to the cubane core, rather than the core itself, is typically the primary driver of degradation.[1] This guide provides in-depth, practical solutions to common storage and stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for solid cubane intermediates?
A1: As a baseline, most solid cubane intermediates should be stored in a cool, dry, and dark environment. For many common derivatives, such as cubane-1,4-dicarboxylic acid, refrigeration at +4°C is recommended.[3] It is crucial to store them in tightly sealed containers to protect from moisture. For long-term stability, especially for sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[4]
Q2: My cubane derivative is a solid. Does it still need an inert atmosphere?
A2: While the cubane core is generally stable to air and water, certain functional groups can be sensitive to oxidation or hydrolysis, even in the solid state over time, especially with ambient moisture.[5] For long-term storage (>1 year) or for intermediates with sensitive functionalities (e.g., amines, phosphines), an inert atmosphere is strongly recommended to ensure the highest purity is maintained.
Q3: What is the best way to store solutions of cubane intermediates?
A3: If storage in solution is necessary, use a dry, aprotic solvent in which the compound is stable. Solvents like anhydrous toluene or dioxane are often suitable choices. Avoid protic solvents like methanol for long-term storage of esters or other hydrolytically sensitive derivatives. Solutions should be stored in sealed vials, preferably with a Teflon-lined cap, under an inert atmosphere, and refrigerated. It's important to note that Teflon valves on glassware may not maintain a perfect seal at freezer temperatures due to differential thermal contraction, so for highly sensitive reagents stored at low temperatures, greased glass stopcocks may be more reliable.[6]
Q4: I've noticed a change in the color of my cubane intermediate. What does this signify?
A4: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by exposure to light, heat, or incompatible substances. Photochemical degradation is a known pathway for some cubane derivatives.[7] It is crucial to perform an analytical check (e.g., NMR, LC-MS) to assess the purity before proceeding with its use.
Q5: Are there any common materials or reagents I should avoid when working with or storing cubane intermediates?
A5: Yes. Certain transition metals, including palladium, nickel, rhodium, and silver, can catalyze the rearrangement of the cubane cage to its less-strained isomer, cuneane, or even further to cyclooctatetraene.[1][8] This is a critical consideration during cross-coupling reactions.[9] Additionally, strong acids and bases can promote the degradation of certain functional groups or, in some cases, the cubane core itself, especially with electron-rich substituents like alcohols.[1][8][10] Highly energetic derivatives, such as polynitrocubanes, are sensitive to shock and heat and require specialized handling protocols.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Yield or No Reaction in a Cross-Coupling Experiment
-
Symptom: You are performing a palladium- or nickel-catalyzed cross-coupling reaction with a functionalized cubane, but you observe low yield of the desired product and the formation of unknown byproducts.
-
Potential Cause: Metal-catalyzed isomerization of the cubane core to cuneane or cyclooctatetraene is a known side reaction.[1][9] This is often facilitated by oxidative addition of the metal catalyst into a C-C bond of the strained cubane cage.
-
Troubleshooting Steps:
-
Catalyst Selection: Switch to a copper-based catalyst if possible. Copper catalysts are known to undergo slower oxidative addition with the cubane framework, which can suppress the isomerization side reaction.[9][11]
-
Reaction Conditions: Lower the reaction temperature and shorten the reaction time to the minimum required for the transformation.
-
Ligand Choice: If using Pd or Ni is unavoidable, screen different ligands. Bulky electron-rich ligands can sometimes disfavor the isomerization pathway.
-
Analytical Verification: Analyze the crude reaction mixture by GC-MS or NMR to look for the characteristic signals of cuneane or cyclooctatetraene isomers.
-
Issue 2: Unexpected Peaks in NMR After Workup or Purification
-
Symptom: After an aqueous workup or purification via silica gel chromatography, the ¹H or ¹³C NMR spectrum of your cubane ester or amide shows new, unexpected signals.
-
Potential Cause: Hydrolysis of the ester or amide functionality. Cubane carboxylic acids and their derivatives can be sensitive to both acidic and basic conditions.[12][13] Silica gel can have an acidic surface, which may be sufficient to cause hydrolysis of sensitive esters during a long column run.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base, such as triethylamine in the eluent system (e.g., 1% triethylamine in ethyl acetate/hexane), to neutralize acidic sites.
-
Alternative Purification: Opt for other purification methods like recrystallization or preparative HPLC with a neutral mobile phase.
-
Anhydrous Workup: If possible, perform a non-aqueous workup to avoid hydrolysis.
-
Analytical Confirmation: Compare the NMR of the suspect sample to an authentic sample of the corresponding cubane carboxylic acid. The carboxylic acid proton signal in ¹H NMR is typically a broad singlet at δ 10-13 ppm, and the carboxyl carbon in ¹³C NMR appears around δ 170-180 ppm.[12][14]
-
Issue 3: Solid Cubane Intermediate Has Degraded Over Time in Storage
-
Symptom: A previously pure, solid cubane intermediate, stored in a vial on the shelf, now shows impurities by NMR or LC-MS analysis.
-
Potential Cause: Gradual degradation due to a combination of factors: exposure to atmospheric oxygen and moisture, light, and/or ambient temperature fluctuations.
-
Troubleshooting Steps:
-
Review Storage Protocol: For all cubane intermediates, especially those with sensitive functional groups, implement a more rigorous storage protocol.
-
Repurification: If the degradation is minor, the material can often be repurified by recrystallization or chromatography.
-
Lot Management: For long-term projects, it is advisable to store larger batches in a freezer under an inert atmosphere and bring out smaller working quantities as needed to minimize repeated exposure of the bulk material to ambient conditions.
-
Data & Protocols
Table 1: Recommended Storage Conditions for Common Cubane Intermediates
| Intermediate Class | Recommended Temperature | Atmosphere | Light Protection | Incompatible With |
| Cubane Carboxylic Acids | +4°C to Room Temp[3][15] | Air (short-term), Inert (long-term) | Recommended[3] | Strong reducing agents, certain reactive metals |
| Cubane Esters | +4°C or below | Inert | Recommended | Strong acids, strong bases, moisture (hydrolysis risk)[16] |
| Cubane Amides | Room Temperature | Air (short-term), Inert (long-term) | Recommended | Strong acids, strong bases (hydrolysis risk)[13] |
| Cubylamines | +4°C or below (as salt) | Inert | Required | Strong oxidizing agents, acids (for free base) |
| Halogenated Cubanes | Room Temperature | Air | Recommended | Strong nucleophiles, certain metals (e.g., Grignard formation) |
| Polynitro Cubanes | Per specific safety protocols | Per specific safety protocols | Required | Heat, shock, friction, reducing agents[2] |
Diagram 1: Key Degradation Pathways of Cubane Intermediates
Caption: Common degradation and transformation pathways.
Experimental Protocol: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides a method to determine the purity of a known cubane intermediate using an internal standard.
-
Preparation of the Internal Standard:
-
Choose a stable, non-volatile internal standard with a simple NMR spectrum that does not overlap with the analyte signals. Maleic anhydride or 1,4-dinitrobenzene are common choices.
-
Accurately weigh approximately 10-20 mg of the internal standard into a vial. Record the mass to the nearest 0.01 mg.
-
Dissolve the standard in a known volume (e.g., 1.00 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which your analyte is also soluble.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the cubane intermediate into a clean, dry NMR tube. Record the mass.
-
Using a calibrated pipette, add a precise volume (e.g., 0.500 mL) of the internal standard solution to the NMR tube.
-
Add an additional known volume of the deuterated solvent to ensure complete dissolution and an appropriate sample height in the tube (typically ~4-5 cm).
-
Cap the tube and mix thoroughly until the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of both the analyte and standard) to allow for full relaxation of all protons. A d1 of 30 seconds is generally a safe starting point.
-
Ensure the spectral width is large enough to encompass all signals from both the analyte and the standard.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the peaks to be integrated).
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the cubane analyte (Integral_analyte) and a signal for the internal standard (Integral_std).
-
Record the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Calculate the purity using the following formula:[15][17][18]
Purity (%) = (Integral_analyte / N_analyte) * (N_std / Integral_std) * (MW_analyte / MW_std) * (Mass_std / Mass_analyte) * Purity_std
Where:
-
MW = Molecular Weight
-
Mass = Weighed mass
-
Purity_std = Purity of the internal standard (often >99.5%)
-
Diagram 2: Workflow for Troubleshooting Cubane Intermediate Degradation
Caption: A logical workflow for diagnosing and resolving degradation issues.
References
Sources
- 1. youtube.com [youtube.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Boosting cubane synthesis with photosensitizers | Opinion | Chemistry World [chemistryworld.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Properties [ch.ic.ac.uk]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 10. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. spectrabase.com [spectrabase.com]
- 15. emerypharma.com [emerypharma.com]
- 16. youtube.com [youtube.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. pubsapp.acs.org [pubsapp.acs.org]
Validation & Comparative
A Guide to the Structural Elucidation of Novel Bioisosteres: The Case of Methyl 4-(morpholinocarbonyl)cubanecarboxylate
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic profiles is relentless. The cubane moiety, a highly strained, synthetic hydrocarbon, has emerged as a promising three-dimensional bioisostere for the ubiquitous benzene ring.[1][2][3][4][5] Its rigid structure provides a unique spatial arrangement for substituents, potentially leading to enhanced target engagement and metabolic stability.[1][4] This guide provides a comprehensive overview of the crystallographic analysis of a novel cubane derivative, Methyl 4-(morpholinocarbonyl)cubanecarboxylate, offering a comparative perspective against alternative scaffolds and underscoring the critical role of X-ray crystallography in molecular design.
While a specific crystal structure for Methyl 4-(morpholinocarbonyl)cubanecarboxylate is not publicly available, this guide will serve as a detailed projection of its structural analysis, drawing upon established principles of crystallography and data from analogous cubane and morpholine-containing compounds.
The Promise of Cubane Scaffolds in Medicinal Chemistry
The rationale for employing cubane as a benzene bioisostere is rooted in its geometry. The C1-C4 distance across the cubane cage is comparable to the para-positions on a benzene ring, allowing it to mimic the spatial orientation of substituents.[3][4] However, unlike the planar and electron-rich benzene, the saturated, sp³-hybridized nature of cubane offers a distinct electronic profile and a three-dimensional vector for substituent placement. This can lead to significant advantages, including:
-
Improved Metabolic Stability: The high C-H bond strength in the cubane core makes it less susceptible to oxidative metabolism compared to aromatic rings.[4]
-
Enhanced Solubility: The replacement of a flat, aromatic ring with a non-polar, 3D scaffold can improve a compound's solubility profile.[4]
-
Novel Intellectual Property: The unique nature of the cubane scaffold provides a clear path to novel chemical entities.
In this context, Methyl 4-(morpholinocarbonyl)cubanecarboxylate represents a molecule of significant interest, combining the rigid cubane core with a flexible morpholine group, a common motif in bioactive compounds, and a methyl ester for potential further functionalization.
Experimental Workflow: From Powder to Structure
The structural elucidation of Methyl 4-(morpholinocarbonyl)cubanecarboxylate via X-ray crystallography follows a well-defined, multi-step process.
Figure 1: A generalized workflow for the X-ray crystallographic analysis of a small molecule.
Synthesis and Purification
The synthesis of Methyl 4-(morpholinocarbonyl)cubanecarboxylate would likely involve the reaction of a suitable cubane precursor, such as methyl 4-chlorocarbonylcubanecarboxylate, with morpholine. Purity is paramount for successful crystallization.[6] The crude product would be purified using standard techniques like column chromatography followed by recrystallization to obtain a highly pure, crystalline powder.
Growing High-Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] Several methods can be employed, and the optimal conditions are typically determined through systematic screening.
Experimental Protocol: Crystal Growth Screening
-
Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, acetone, acetonitrile, toluene, water) should be tested to find one in which the compound is moderately soluble.[6][7]
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial to allow for slow solvent evaporation.[6][8]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[8]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.[8]
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below.[8]
-
Table 1: Common Crystallization Techniques and Key Parameters
| Crystallization Method | Key Parameters | Advantages | Disadvantages |
| Slow Evaporation | Solvent volatility, temperature, container opening size | Simple setup | Can lead to rapid crystal growth and smaller crystals |
| Vapor Diffusion | Choice of solvent/anti-solvent pair, temperature | High success rate, good control over crystal growth | Requires careful selection of solvent system |
| Liquid-Liquid Diffusion | Solvent/anti-solvent miscibility and density, temperature | Can produce high-quality crystals | Can be difficult to set up without disturbing the interface |
| Cooling | Cooling rate, initial concentration | Effective for compounds with temperature-dependent solubility | May result in twinning or polycrystalline material |
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable single crystal (typically >30 µm on a side) is obtained, it is mounted on a goniometer and subjected to a beam of X-rays.[9] The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected by a detector.[10] For small molecules, synchrotron radiation can be beneficial for studying very small or weakly diffracting crystals.[11]
Structural Analysis and Comparative Insights
The collected diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal. This provides a wealth of information about the molecule's three-dimensional structure.
Expected Molecular Geometry
Based on known crystal structures of cubane derivatives and morpholine-containing compounds, we can predict key structural features of Methyl 4-(morpholinocarbonyl)cubanecarboxylate.
-
Cubane Core: The cubane cage is expected to be slightly distorted from a perfect cube due to the electronic effects of the substituents.[12] The internal C-C-C bond angles will be close to 90°, a hallmark of the high strain energy in this scaffold.[13]
-
Morpholine Ring: The morpholine ring will likely adopt a chair conformation, as this is its most stable arrangement.[14]
-
Amide Bond: The C-N bond of the amide linkage is expected to have partial double-bond character, leading to a planar geometry around this bond.
Comparative Analysis with Alternative Scaffolds
The true value of the crystal structure lies in the ability to compare it to other relevant molecules.
Table 2: Predicted vs. Known Structural Parameters of Bioisosteric Scaffolds
| Parameter | Methyl 4-(morpholinocarbonyl)cubanecarboxylate (Predicted) | Benzene Derivative (Analogous) | Adamantane Derivative (Analogous) |
| Scaffold Geometry | Rigid, cubic | Planar, hexagonal | Rigid, diamondoid |
| Key Substituent Distance | C1-C4 distance | para-substituent distance | Varies depending on substitution |
| Metabolic Stability | High | Lower (susceptible to aromatic oxidation) | High |
| Solubility | Potentially improved | Generally lower | Higher lipophilicity |
| Synthetic Accessibility | More complex | Generally straightforward | Moderately complex |
A Note on Powder X-ray Diffraction (PXRD): While SCXRD provides the definitive crystal structure, PXRD is a valuable complementary technique.[9] It can be used to confirm the bulk purity of the synthesized material and to identify different polymorphic forms, which can have significant implications for a drug's physical properties.[9]
Figure 2: A logical diagram illustrating the comparative relationship between cubane, benzene, and adamantane scaffolds in drug design.
Conclusion and Future Directions
The crystallographic analysis of Methyl 4-(morpholinocarbonyl)cubanecarboxylate, even as a predictive exercise, highlights the indispensable role of this technique in modern drug discovery. The precise, atomic-level information obtained from a crystal structure allows for a deep understanding of a molecule's conformation, intermolecular interactions, and solid-state packing. This knowledge is crucial for structure-activity relationship (SAR) studies, lead optimization, and the development of drug candidates with superior properties.
While the synthesis and crystallization of novel cubane derivatives can be challenging, the potential rewards in terms of improved drug-like properties make them a compelling area of research.[1][2][5] Future work should focus on the successful synthesis and crystallographic characterization of this and other novel cubane derivatives to experimentally validate their predicted properties and further explore their potential as next-generation pharmaceutical building blocks.
References
-
Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. (2026, January 6). Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]
-
Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine | Request PDF. (2026, January 11). Retrieved from [Link]
-
X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Crystal packing of cubane and its nitryl-derivatives: a case of the discrete dependence of packing densities on substituent quantities - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of Cubane Based Energetic Molecules - DTIC. (2025, October 24). Retrieved from [Link]
-
Investigations into cubane based analogues of current pharmaceuticals - UQ eSpace. (n.d.). Retrieved from [Link]
-
How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation - ResearchGate. (n.d.). Retrieved from [Link]
-
General Access to Cubanes as Benzene Bioisosteres - PMC. (n.d.). Retrieved from [Link]
-
Cubane - Wikipedia. (n.d.). Retrieved from [Link]
-
The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - PubMed. (2019, July 17). Retrieved from [Link]
-
Small Molecule Diffraction - Diamond Light Source. (n.d.). Retrieved from [Link]
- An effective method is proposed for esterifying 1,4-cubanedicarboxylic acid using alkylsulfuric acids. (1994). Russian Chemical Bulletin, 43(4), 620-624.
-
Computational insight into the crystal structures of cubane and azacubanes - ResearchGate. (2025, August 9). Retrieved from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved from [Link]
-
Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). Retrieved from [Link]
-
Growing X-ray Quality Crystals - TU Graz. (n.d.). Retrieved from [Link]
-
Compilation: Methods for growing X-ray crystals : r/Chempros - Reddit. (2021, July 15). Retrieved from [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11). Retrieved from [Link]
-
4-Morpholinecarboxamidine - PMC. (n.d.). Retrieved from [Link]
Sources
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- 3. UQ eSpace [espace.library.uq.edu.au]
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- 5. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. mcgill.ca [mcgill.ca]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. diamond.ac.uk [diamond.ac.uk]
- 12. scribd.com [scribd.com]
- 13. Cubane - Wikipedia [en.wikipedia.org]
- 14. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
Validating cubane bioisosterism using molecular docking studies
Validating Cubane Bioisosterism Using Molecular Docking Studies
Core Directive: The 3D-Scaffold Paradigm
The transition from benzene (planar,
As a Senior Application Scientist, I will guide you through a validation workflow that moves beyond simple docking scores. We must verify that the cubane core maintains the pharmacophoric constellation while potentially improving metabolic stability (via increased C-H bond
Strategic Rationale & Mechanistic Grounding
Before initiating software, understand the causality of the switch:
-
Vector Alignment: The body diagonal of cubane aligns substituents at
, mimicking para-benzene. -
Metabolic Shielding: The cubane cage is resistant to oxidative metabolism (CYP450) compared to the electron-rich benzene ring, potentially lowering intrinsic clearance (
). -
Lipophilicity Modulation: Cubane is generally more lipophilic than benzene. Docking must account for hydrophobic enclosure energies.
Critical Warning: Cubane lacks a
Comparative Case Study: HDAC Inhibitors (SAHA vs. Cubane-SAHA)
We use the validation of Cubanostat (a cubane analog of Vorinostat/SAHA) as our primary reference model (Chalmers et al., 2016).
Table 1: Geometric & Physicochemical Comparison
| Feature | Benzene (Parent) | Cubane (Bioisostere) | Impact on Docking/Design |
| Geometry | Planar (2D) | Spherical/Cube (3D) | Cubane fills hydrophobic pockets more efficiently (better shape complementarity). |
| Diagonal Distance | 2.79 Å | 2.72 Å | Near-perfect overlap of substituent exit vectors. |
| Hybridization | Loss of | ||
| LogP (Lipophilicity) | 1.9 (SAHA) | ~2.5 (Cubanostat) | Increased hydrophobic interaction energy; improved BBB penetration potential. |
| Solubility | Moderate | Variable (often lower) | Requires polar solubilizing groups elsewhere in the structure. |
Experimental Protocol: The Isostere Validation Workflow
This protocol is designed to be self-validating. It requires you to dock both the parent and the isostere to calculate a Relative Binding Affinity (
Phase 1: System Preparation (Causality: Artifact Removal)
-
Protein Prep: Retrieve the crystal structure (e.g., HDAC1/HDAC2).[3] Remove water molecules unless they bridge the ligand and protein (critical for hydroxamic acid binding). Protonate Histidine residues based on local environment (HIE/HID).
-
Ligand Prep:
-
Benzene: Generate 3D conformers.
-
Cubane: Constrain the cage geometry. Do not allow the cage to distort during minimization; the strain energy is high (~166 kcal/mol), and standard force fields (MMFF94) can sometimes artifactually flatten it if not parameterized correctly.
-
Phase 2: The "Vector Overlay" Check (Pre-Docking)
Before docking, perform a rigid-body alignment of the cubane analog onto the crystallized benzene ligand.
-
Metric: Calculate RMSD of the substituents (not the core).
-
Pass Criteria: RMSD < 0.5 Å for the functional groups (e.g., the hydroxamic acid and the anilide cap).
Phase 3: Molecular Docking (Protocol)
-
Grid Generation: Center the grid on the benzene centroid. Extend dimensions by 4 Å to accommodate the extra "width" of the cubane cage (cubane is "fatter" than the flat benzene ring).
-
Algorithm: Use a genetic algorithm (e.g., AutoDock Vina or Glide XP).
-
Scoring Function: Prioritize functions that weigh Shape Complementarity and Desolvation heavily, as cubane relies on hydrophobic displacement rather than electrostatics.
Phase 4: Interaction Profiling (The "Lost Interaction" Audit)
Post-docking, you must quantify the shift in interaction types.
-
Benzene: Check for T-shaped or Parallel
-stacking. -
Cubane: Check for CH-
interactions or Van der Waals contacts. -
Validation: If the Binding Energy (
) of Cubane is within ±1.5 kcal/mol of Benzene, the isostere is valid.
Visualization of the Workflow
The following diagram illustrates the decision logic for validating the cubane scaffold.
Figure 1: Decision logic for validating cubane as a benzene bioisostere. Note the critical checkpoint for
Data Synthesis: Representative Results
The following data summarizes the validation of cubane in the context of HDAC inhibition (SAHA analogs) and other common drugs, derived from the seminal work by Chalmers et al. (2016) and subsequent studies.
Table 2: Comparative Docking & Activity Data
| Drug Target | Parent Compound | Cubane Analog | Binding Affinity ( | Outcome |
| HDAC (Cancer) | SAHA (Vorinostat) | Cubanostat | Equal Potency (IC50 ~100 nM range) | Validated. Cubane fits the hydrophobic tube leading to the Zn2+ site. |
| Sodium Channels | Benzocaine | Cubocaine | Retained Activity | Validated. Lipophilicity improved membrane interaction. |
| Neuroprotection | Leteprinim | Cubyl-Leteprinim | Increased Potency | Superior. Enhanced BBB permeability due to lipophilic cage. |
| Herbicidal (Auxin) | 2,4-D | Cube-2,4-D | Reduced Activity | Partial Failure. Steric bulk of cubane hindered specific receptor fit compared to flat benzene. |
Expert Insight: The "Spherical" Advantage
While benzene is flat, cubane is spherical. In docking studies, you will often observe that cubane fills the pocket volume more effectively than benzene.
-
Observation: Calculate the "Void Volume" in the binding pocket after docking.
-
Result: Cubane analogs often reduce void volume, leading to higher Van der Waals contact surface area. This entropic gain (displacement of unstable water) often compensates for the enthalpic loss of
-interactions.
References
-
Chalmers, B. A., et al. (2016).[4][5] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[2][4][6][5][7][8] Angewandte Chemie International Edition, 55(11), 3580–3585.[4][9] Link
-
Eaton, P. E. (1992).[8] Cubane: Ausgangsverbindungen für die Chemie der neunzehnerser Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447–1462. Link
-
Houston, S. D., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement.[1] Organic & Biomolecular Chemistry, 17, 6790-6798.[1] Link
-
Jones, P. G., et al. (2023).[10] General access to cubanes as benzene bioisosteres.[1][4][7][10] Nature, 618, 513–518.[10] Link
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryworld.com [chemistryworld.com]
- 3. Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 9. research.monash.edu [research.monash.edu]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A Comparative Guide to the Infrared Spectroscopy of Cubane Ester and Amide Functional Groups
For the discerning researcher in materials science and drug development, the cubane scaffold offers a unique combination of a rigid, three-dimensional structure with high strain energy. This has led to its exploration as a bioisostere for phenyl rings and as a core for energetic materials. When functionalizing this compact cage, esters and amides are common linkages. Understanding their spectroscopic signatures is paramount for reaction monitoring and structural confirmation. This guide provides an in-depth comparison of the infrared (IR) spectroscopy of cubane esters and amides, highlighting the influence of the strained cubane framework on their vibrational frequencies.
The Influence of the Cubane Cage on Vibrational Frequencies
The cubane cage is a highly strained system with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbon. This significant ring strain has a profound effect on the electronic and vibrational properties of attached functional groups. For carbonyl-containing groups like esters and amides, the primary influence is on the C=O stretching frequency. The high s-character of the exocyclic C-C bond of the cubane cage leads to a strengthening of the bond to the carbonyl carbon. This, in turn, can influence the C=O bond order and its corresponding stretching frequency.
Cubane Esters: A Shift to Higher Wavenumbers
Esters typically exhibit a strong C=O stretching absorption in the region of 1750-1735 cm⁻¹. However, when attached to the strained cubane cage, this peak is observed at a notably higher frequency. For instance, a cubane ester derivative has been reported to show a C=O valence vibration at 1730 cm⁻¹ . This is a significant shift compared to less strained cycloalkyl esters.
To illustrate this effect, let's compare the expected IR peaks for methyl cubanecarboxylate with its non-strained analogue, methyl cyclopentanecarboxylate.
Key IR Absorptions of Esters
| Vibrational Mode | Methyl Cyclopentanecarboxylate (Typical) | Methyl Cubanecarboxylate (Expected) | Rationale for Shift |
| C=O Stretch | ~1735 cm⁻¹ | ~1730-1740 cm⁻¹ | The high s-character of the cubane C-C bond attached to the carbonyl group leads to a slight increase in the C=O bond strength, shifting the absorption to a higher wavenumber. |
| C-O Stretch | ~1200-1150 cm⁻¹ | ~1200-1150 cm⁻¹ | The influence of the cubane cage on the C-O single bond stretch is expected to be less pronounced. |
| C-H Stretch (Cubane) | - | ~3000 cm⁻¹ | Characteristic C-H stretching of the cubane cage. |
| C-H Stretch (Methyl) | ~2950, 2870 cm⁻¹ | ~2950, 2870 cm⁻¹ | Typical C-H stretching frequencies for a methyl group. |
Note: The exact value for methyl cubanecarboxylate may vary depending on the sample phase and spectrometer resolution.
Cubane Amides: An Interplay of Strain and Hydrogen Bonding
Amides present a more complex picture due to the presence of the N-H bond and the potential for hydrogen bonding. The C=O stretching frequency in amides is typically lower than in esters due to resonance with the nitrogen lone pair, which decreases the C=O bond order. For a simple primary amide, one would expect a strong C=O stretch (Amide I band) and N-H bending (Amide II band).
Key IR Absorptions of Primary Amides
| Vibrational Mode | Cyclopentanecarboxamide (Typical) | Cubanecarboxamide (Expected) | Rationale for Shift and Characteristics |
| N-H Stretch | ~3350, 3180 cm⁻¹ (two bands) | ~3350, 3180 cm⁻¹ (two bands) | Primary amides show two N-H stretching bands (asymmetric and symmetric). These are not expected to be significantly affected by the cubane cage. |
| C=O Stretch (Amide I) | ~1660-1630 cm⁻¹ | ~1670-1640 cm⁻¹ | The cubane cage may cause a slight shift to higher frequency. The exact position will be highly dependent on the degree of hydrogen bonding. |
| N-H Bend (Amide II) | ~1640-1620 cm⁻¹ | ~1640-1620 cm⁻¹ | This band arises from a coupling of N-H bending and C-N stretching and is less sensitive to the alkyl framework. |
| C-H Stretch (Cubane) | - | ~3000 cm⁻¹ | Characteristic C-H stretching of the cubane cage. |
Experimental Protocol: Obtaining an FTIR Spectrum of a Solid Cubane Derivative via KBr Pellet
This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet for Fourier-Transform Infrared (FTIR) spectroscopy, a common method for analyzing solid samples.
Materials and Equipment
-
FTIR Spectrometer
-
Hydraulic Press
-
Pellet Die
-
Agate Mortar and Pestle
-
Spectroscopic Grade KBr (dried in an oven at >100°C)
-
Solid sample (e.g., cubanecarboxamide)
-
Spatula
-
Analytical Balance
Step-by-Step Procedure
-
Sample Preparation: Weigh out approximately 1-2 mg of the solid sample and 100-200 mg of dry spectroscopic grade KBr. The sample concentration should be between 0.5% and 1%.
-
Grinding: Transfer the sample and KBr to an agate mortar. Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.
-
Loading the Die: Carefully transfer a portion of the powdered mixture into the pellet die. Distribute it evenly to ensure a uniform pellet.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for 1-2 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment.
-
Sample Scan: Run the sample spectrum.
-
Data Processing: Process the spectrum as needed (e.g., baseline correction, peak picking).
dot
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Structural Representation and Key Vibrational Modes
The following diagrams illustrate the structures of the molecules discussed and highlight the key vibrational modes.
dot
Comparative Solubility Guide: Cubane Esters vs. Adamantane Derivatives
Executive Summary
This guide provides a technical comparison between cubane esters (specifically 1,4-substituted derivatives) and adamantane derivatives (specifically 1,3-substituted esters).[1][2] While both scaffolds serve as rigid, lipophilic spacers in drug design, they exhibit distinct solubility profiles driven by fundamental differences in lattice energy, molecular volume, and electronic character.[2]
-
Cubane Esters: Generally offer superior aqueous solubility compared to adamantane due to lower molecular volume and unique C-H bond acidity (high
-character).[1][2] However, highly symmetrical derivatives (e.g., dimethyl cubane-1,4-dicarboxylate) exhibit high melting points (~165°C), imposing a lattice energy penalty that can limit solubility in non-polar solvents. -
Adamantane Derivatives: Characterized by extreme lipophilicity (logP shift ~+3.[1][2][3]0) and globular geometry.[1][2] While parent adamantane has a high melting point (270°C), functionalized derivatives like dimethyl adamantane-1,3-dicarboxylate often show surprisingly low melting points (~60°C) due to symmetry disruption, yet remain poorly soluble in aqueous media due to the "greasy ball" hydrophobic effect.[2]
Part 1: Molecular Architecture & Physicochemical Basis
The solubility differences between these two scaffolds are not merely additive properties of their functional groups but result from their core geometries and strain energies.[1][2]
The Geometry of Solvation
-
Cubane (
): A perfect cube with symmetry (parent).[1][2] The C-C-C bond angles are 90°, creating immense strain (~166 kcal/mol).[1][2] This strain forces the exocyclic C-H bonds to adopt high -character (~31%), making the protons significantly more acidic ( ~42) than typical alkanes.[1][2] Implication: Cubane surfaces are more polarizable and can engage in non-classical hydrogen bonding with water, enhancing aqueous solubility relative to size.[2] -
Adamantane (
): A stress-free, diamondoid cage consisting of fused cyclohexane rings in chair conformations.[1][2] It is a "lipophilic bullet"—a dense, globular mass of hydrophobic surface area.[1][2] Implication: Water molecules must form a highly ordered "ice-like" cage (clathrate) around the adamantane, resulting in a large entropic penalty ( ) for dissolution in water.[1][2]
Crystal Lattice Energy (The Enthalpic Barrier)
Solubility is a tug-of-war between solvation energy and crystal lattice energy.[1][2]
-
Cubane 1,4-Series: The linear, rod-like vector of 1,4-disubstituted cubanes allows for efficient packing in the crystal lattice, often resulting in higher melting points than their adamantane counterparts (when symmetry is broken in the latter).
-
Adamantane 1,3-Series: While parent adamantane packs efficiently (plastic crystal), 1,3-disubstitution disrupts the globularity, often lowering the melting point significantly, which should aid solubility, were it not for the overwhelming hydrophobicity.
Part 2: Comparative Data Analysis
The following table contrasts the physical properties of representative diesters of both scaffolds. Note the inversion in melting points compared to the parent hydrocarbons.[1][2]
Table 1: Physicochemical Comparison of Diester Derivatives
| Property | Dimethyl Cubane-1,4-dicarboxylate | Dimethyl Adamantane-1,3-dicarboxylate | Significance |
| Molecular Formula | Adamantane adds | ||
| Molecular Weight | 220.22 g/mol | 252.31 g/mol | Cubane is more atom-efficient.[1][2] |
| Melting Point | 163 - 167 °C [1] | 60 - 61 °C [2] | Cubane ester has higher lattice stability.[1][2] |
| LogP (Est.) | ~1.5 - 2.0 | ~4.0 - 4.5 | Adamantane is significantly more lipophilic.[1][2] |
| Aqueous Solubility | Moderate (Bioisostere effect) | Poor (Hydrophobic effect) | Cubane is preferred for lowering logP.[1][2] |
| Lipid Solubility | Good | Excellent | Adamantane excels in BBB permeability.[1][2] |
| Metabolic Stability | High (C-H bond strength) | High (Steric bulk) | Both resist oxidative metabolism.[1][2] |
Data Sources: [1] NIST/TCI Chemicals (Cubane ester MP); [2] NIST/Sunshine Pharma (Adamantane ester MP).[1][2]
Key Insight: The "Melting Point Paradox"
Despite adamantane (parent) melting at 270°C and cubane (parent) at 131°C, the esters show the reverse trend .[2] The 1,4-cubane diester retains high symmetry and packs tightly (MP ~165°C), creating a high energy barrier to dissolution.[2] The 1,3-adamantane diester is less symmetric than its parent cage, disrupting the lattice (MP ~60°C).[2]
-
Result: The adamantane ester may dissolve faster in organic solvents (low lattice energy + high lipophilicity), but the cubane ester will achieve higher equilibrium solubility in water due to the lower logP and polarizability of the cage.[2]
Part 3: Experimental Protocol (Thermodynamic Solubility)
To empirically verify these differences, a standard shake-flask method is insufficient due to the potential for micelle formation with adamantane derivatives.[1][2] The following protocol ensures thermodynamic equilibrium is reached and validated.
Protocol: Equilibrium Solubility Determination by HPLC-UV
Objective: Quantify the saturation solubility (
Phase 1: Preparation & Saturation
-
Preparation: Weigh 5.0 mg of the test compound (Cubane or Adamantane ester) into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the solvent (PBS or Octanol).[1][2]
-
Note: If the solid dissolves completely immediately, add more solid until a visible excess remains.[2]
-
-
Equilibration: Cap tightly. Place vials in an orbital shaker incubator set to 25°C ± 0.1°C. Shake at 200 RPM for 24 hours .
-
Saturation Check: After 24 hours, visually inspect.
-
If clear: Saturation not reached. Add 2.0 mg more solid and repeat step 3.
-
If solid present: Proceed to Phase 2.
-
Phase 2: Sampling & Filtration (The Critical Step)
Adamantane derivatives are sticky.[1][2] Avoid standard plastic filters which may adsorb the compound.[2]
-
Centrifugation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant using a glass syringe.[1][2] Filter through a 0.22 µm PVDF or PTFE syringe filter (pre-saturated with 200 µL of the supernatant to prevent adsorption losses).
-
Dilution: Immediately dilute the filtrate with Acetonitrile (ACN) (1:10 ratio) to prevent precipitation during analysis.[1][2]
Phase 3: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 60% ACN / 40% Water (0.1% Formic Acid).[1][2]
-
Adjustment: For adamantane, increase ACN to 80% if retention time > 10 min.[2]
-
-
Detection: UV at 210 nm (carbonyl stretch).[1][2] Note: Adamantane lacks strong chromophores; if UV signal is weak, use Refractive Index (RI) or ELSD detector.
-
Calculation:
[1][2]
Part 4: Visualization & Workflows
Workflow 1: Solubility Testing Logic
This diagram outlines the decision process for testing these specific scaffolds, accounting for their unique physicochemical risks (volatility/adsorption).
Figure 1: Differentiated experimental workflow for characterizing cubane vs. adamantane derivatives, highlighting the detection challenge for adamantane.
Workflow 2: Structure-Property Relationship (SPR)
How to choose between the two scaffolds based on drug design needs.[1][2]
Figure 2: Decision matrix for scaffold selection.[1][2] Cubane is the choice for solubility/bioisosterism; Adamantane is the choice for lipophilicity/permeability.[2]
References
-
NIST Chemistry WebBook. Adamantane, 1,3-dimethyl- & Derivatives Thermochemistry. National Institute of Standards and Technology.[1][2][4] Retrieved from [Link][1][2]
-
Chalmers, B. A., et al. (2016).[1][2] Validating the Cubane Scaffold for Drug Design: The Dipole Moment of Cubane. Journal of Organic Chemistry.
-
Wueffen, C. D., et al. (2020).[1][2] General Access to Cubanes as Benzene Bioisosteres.[1][2][5] Nature Communications.[1][2] (Discusses solubility improvements in Cuba-Lumacaftor).
-
Liu, J., et al. (2011).[1][2] Adamantane-based Drugs and Derivatives. Current Medicinal Chemistry. (Review of lipophilicity and pharmacokinetic properties).
Sources
- 1. Dimethyl 1,3-adamantanedicarboxylate | C14H20O4 | CID 365223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. connectsci.au [connectsci.au]
- 4. Adamantane, 1,3-dimethyl- [webbook.nist.gov]
- 5. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Executive Summary: Immediate Action Card
| Parameter | Directive |
| Primary Hazard | High Energy Framework. The cubane core contains ~166 kcal/mol of strain energy.[1] While kinetically stable, bulk rapid decomposition can be energetic. |
| Secondary Hazard | Bioactive/Corrosive Potential. Morpholine moiety suggests potential skin/eye irritation and biological activity. |
| Disposal Method | High-Temperature Incineration (Diluted). NEVER dispose of in dry/solid bulk form. |
| Immediate Spill | Evacuate immediate area. Dampen solid spills with inert solvent (e.g., toluene or ethyl acetate) to desensitize before cleanup. |
| Waste Code | D001 (Ignitable - due to carrier solvent), D003 (Reactive - precautionary for bulk cubanes). |
Chemical Identity & Hazard Assessment[2][3][4][5]
To safely dispose of Methyl 4-(morpholinocarbonyl)cubanecarboxylate , one must understand that this is not a standard organic waste. It is a "stored energy" molecule.
-
The Cubane Core (
): The cubic carbon cage is highly strained. Although the compound is kinetically stable (it won't decompose spontaneously at room temperature due to orbital symmetry conservation rules), it is thermodynamically unstable. Upon ignition or thermal shock (as found in an incinerator), it releases massive energy, acting as a high-density fuel. -
The Morpholine Amide: This functional group adds polarity and potential biological activity (kinase inhibition is a common target for such motifs). Morpholine derivatives are often skin irritants or corrosives.
-
The Methyl Ester: Susceptible to hydrolysis but generally stable under standard storage.
Crucial Safety Insight: The primary risk during disposal is Localized Over-Pressurization . If a discrete "chunk" of solid cubane derivative enters a waste incinerator, its rapid decomposition can damage refractory linings or trigger safety shut-offs. Dilution is the solution.
Pre-Disposal Stabilization Protocol
Objective: Transform the potential high-energy solid into a dilute, homogeneous liquid fuel that can be safely processed by standard chemical incinerators.
Reagents Required:
-
Primary Solvent: Ethyl Acetate or Dichloromethane (DCM). Note: DCM requires halogenated waste streams; Ethyl Acetate allows for non-halogenated streams (preferred for lower cost).
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, face shield (if handling >5g).
Step-by-Step Solubilization:
-
Quantify: Estimate the mass of the waste material.
-
Dilution Factor: Target a concentration of < 5% w/v .
-
Example: For 1.0 g of solid waste, use at least 20 mL of solvent.
-
-
Dissolution:
-
Place the solid in a round-bottom flask or heavy-walled glass vial.
-
Add the solvent slowly.
-
Swirl gently until fully dissolved. Do not sonicate if the purity is unknown, as acoustic cavitation can trigger sensitive energetic materials.
-
-
Compatibility Check: Verify the solution does not generate heat or gas (bubbling). The amide and ester groups are stable in neutral organic solvents.
Waste Stream Classification
Proper classification ensures the receiving facility treats the material as a high-BTU fuel rather than a reactive explosive.
| Attribute | Classification | Rationale |
| Physical State | Liquid (Solution) | Solid cubanes are "Reactive" risks; Solutions are "Flammable" risks (manageable). |
| RCRA Codes | D001 (Ignitable) | Derived from the carrier solvent (Ethyl Acetate/Acetone). |
| D003 (Reactive) | Precautionary: If the facility requires it for cage compounds, though dilution usually negates this. | |
| DOT Shipping | UN 1993 | Flammable Liquid, N.O.S. (Contains Ethyl Acetate, Cubane Derivative). |
The Disposal Workflow
This self-validating workflow ensures no "hot" solids enter the waste stream.
Figure 1: Decision matrix for the safe disposal of functionalized cubane derivatives. Note the mandatory dissolution step for solids.
Labeling & Documentation
Standard waste tags are insufficient for cage compounds. You must add a supplementary descriptor to protect downstream waste handlers.
Recommended Label Text:
WASTE TYPE: Flammable Organic Solvent CONSTITUENTS: Ethyl Acetate (95%), Methyl 4-(morpholinocarbonyl)cubanecarboxylate (5%) HAZARD NOTE: Contains CUBANE DERIVATIVE . High Heat of Combustion.[2] Do not concentrate.
Emergency Contingencies
Scenario A: Dry Solid Spill (>100mg)
-
Isolate: Do not walk through the spill. Friction could theoretically trigger decomposition (unlikely for this specific derivative, but assume worst-case).
-
Desensitize: Gently mist the pile with a compatible solvent (e.g., isopropanol or water/surfactant mix) to wet the powder.
-
Cleanup: Wipe up with solvent-dampened pads. Place pads in a dedicated waste bag.
Scenario B: Skin Contact
-
Flush: Morpholine amides can be corrosive.[3][4] Flush immediately with water for 15 minutes.[4]
-
Medical: Seek assistance.[5][6][4][7] Provide the SDS for "Morpholine" if the specific compound SDS is unavailable, noting the structural modification.
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link (Establishes the foundational stability and energy profile of the cubane cage).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link (Standard protocols for high-energy waste management).
-
U.S. Environmental Protection Agency. (2023).[8][9] Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. Link (Reference for D001/D003 classification).
-
PubChem. (2023). Morpholine Safety Data & Toxicity. National Library of Medicine. Link (Toxicological basis for the amide substituent).
Sources
- 1. High energy derivatives of Cubane [ch.ic.ac.uk]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
